molecular formula C10H8ClNO B8224042 8-Chloro-7-methylquinolin-2(1H)-one

8-Chloro-7-methylquinolin-2(1H)-one

Cat. No.: B8224042
M. Wt: 193.63 g/mol
InChI Key: ODZHNULARMFDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 1694899-95-0 Molecular Formula: C 10 H 8 ClNO Molecular Weight: 193.63 g/mol Purity: 95% 8-Chloro-7-methylquinolin-2(1H)-one is a versatile quinoline derivative primarily utilized in the fields of organic synthesis and pharmaceutical research . It serves as a crucial synthetic intermediate and building block for the development of various biologically active molecules, particularly more complex quinoline-based derivatives . These derivatives are extensively explored in medicinal chemistry for their potential therapeutic properties, which include antimicrobial, antifungal, and anti-inflammatory activities . Furthermore, this compound is investigated for its role in creating novel structures that may act as enzyme inhibitors or receptor modulators, contributing significantly to early-stage drug discovery efforts . Quinolin-2(1H)-one scaffolds, related to this compound, have demonstrated a wide range of significant biological activities in research, such as antibacterial, anticonvulsant, and anticancer effects . Some derivatives have also been studied as potential anticoagulants and have recently been investigated for binding affinity to viral proteases, indicating their relevance in antiviral research . Storage Instructions: Store sealed in a dry environment at room temperature . Safety Information: Signal Word: Warning Hazard Statements: H315-H319-H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic use, human consumption, or any other application beyond scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-5-8(13)12-10(7)9(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZHNULARMFDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Chloro-7-methylquinolin-2(1H)-one CAS 1694899-95-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Chloro-7-methylquinolin-2(1H)-one (CAS 1694899-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinolin-2(1H)-one core structure is a well-established "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, making them a focal point for drug discovery and development.[2] Compounds incorporating this moiety have been investigated for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] this compound (CAS 1694899-95-0) is a specific analog of this class. While detailed public information on this particular compound is limited, its structural features—a halogenated and methylated quinolinone core—suggest it as a compelling candidate for further investigation. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds, offering a roadmap for researchers interested in synthesizing and exploring its potential.

Physicochemical Properties: Predictions and Considerations

Precise experimental data for this compound is not widely available. However, we can predict its properties based on its structure and data from analogous compounds, such as 8-chloro-2-hydroxyquinoline. The addition of a methyl group at the 7-position is expected to slightly increase its molecular weight and lipophilicity (logP) compared to the unmethylated parent compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale/Notes
CAS Number 1694899-95-0
Molecular Formula C₁₀H₈ClNODerived from the chemical structure.
Molecular Weight 193.63 g/mol Calculated from the molecular formula.[3]
Appearance Off-white to pale yellow solidTypical appearance for quinolinone derivatives.
Melting Point 215-225 °CPredicted to be slightly different from 8-chloro-2-hydroxyquinoline (209-212 °C) due to the influence of the methyl group on the crystal lattice.
Boiling Point > 300 °C (decomposes)High melting point suggests a high boiling point, with likely decomposition at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in DMSO, DMFThe quinolinone core imparts some polarity, but the aromatic system and chlorine atom reduce aqueous solubility. Expected to be soluble in polar aprotic solvents like DMSO and DMF.[4]
pKa (acidic) ~9-10The N-H proton is weakly acidic, typical for lactam systems.
logP ~2.5 - 3.0The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity, slightly higher than the unmethylated analog due to the methyl group.

Proposed Synthesis and Purification

While a specific, published synthesis for this compound is not readily found, a plausible and robust synthetic route can be designed based on well-established methods for quinolinone synthesis, such as the intramolecular cyclization of N-aryl cinnamides or the Gould-Jacobs reaction.[5][6] The following protocol outlines a proposed adaptation of a classic approach, starting from commercially available 2-chloro-3-methylaniline.

Experimental Protocol: Proposed Synthesis

Step 1: Acetoacetylation of 2-Chloro-3-methylaniline

  • To a stirred solution of 2-chloro-3-methylaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product, an enamine intermediate, can be used in the next step without further purification.

Step 2: Thermal Cyclization (Conrad-Limpach-Knorr Reaction)

  • Add the crude enamine from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C with vigorous stirring for 1-2 hours. The cyclization will result in the formation of the quinolinone ring system.

  • Cool the reaction mixture to below 100 °C and add a large volume of hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether.

  • The crude solid is 8-chloro-7-methyl-4-hydroxyquinolin-2(1H)-one.

Step 3: Deoxygenation (if necessary, depending on the route) This step is included for completeness if a 4-hydroxy intermediate is formed. Many modern syntheses can directly yield the desired product.

  • A variety of methods can be employed for the deoxygenation at the 4-position if required. A common method involves conversion to a 4-chloro intermediate followed by reductive dehalogenation.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acetoacetylation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A 2-Chloro-3-methylaniline + Ethyl Acetoacetate B Toluene, p-TSA (cat.) Reflux with Dean-Stark A->B C Crude Enamine Intermediate B->C D Diphenyl Ether ~250 °C C->D E Precipitation with Hexane D->E F Crude Product E->F G Recrystallization or Silica Gel Chromatography F->G H Pure 8-Chloro-7-methyl- quinolin-2(1H)-one G->H

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Expected)

For structural confirmation and purity assessment, the following spectroscopic signatures are anticipated:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the N-H proton around 11.5-12.0 ppm.

    • A singlet for the methyl group (C7-CH₃) around 2.3-2.5 ppm.

    • A doublet for the proton at C3 (~6.5 ppm) and a doublet for the proton at C4 (~7.8 ppm), showing coupling to each other.

    • Two doublets in the aromatic region corresponding to the protons at C5 and C6.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carbonyl carbon (C2) around 160-165 ppm.

    • Signals for the aromatic carbons between 115-140 ppm.

    • A signal for the methyl carbon around 15-20 ppm.

  • IR (ATR):

    • A strong C=O stretching band around 1650-1670 cm⁻¹.

    • An N-H stretching band around 3100-3300 cm⁻¹.

    • C-H stretching bands for the aromatic and methyl groups.

    • A C-Cl stretching band in the fingerprint region.

  • Mass Spectrometry (ESI+):

    • An [M+H]⁺ ion at m/z 194.03, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Potential Applications and Research Directions

The true value of this compound lies in its potential for biological activity, extrapolated from the extensive research on its structural relatives. The quinolin-2(1H)-one scaffold is a key component in numerous compounds with therapeutic applications.

  • Anticancer Activity: Many quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Some function as inhibitors of key signaling proteins like EGFR and HER-2.[7] The 8-chloro substitution could enhance activity or modulate selectivity.

  • Antimicrobial and Antiviral Activity: The quinolone framework is famous for its antibacterial properties (e.g., fluoroquinolones). Derivatives have also shown activity against various bacterial and fungal pathogens.[8] Furthermore, some quinolin-2-ones have been identified as HIV-1 reverse transcriptase inhibitors.[9]

  • Central Nervous System (CNS) Activity: Certain quinolin-2(1H)-one derivatives are known to interact with CNS receptors, such as dopamine D₂ and serotonin 5-HT₂A receptors, and are used in the treatment of schizophrenia.[10]

Logical Flow for Biological Screening

G cluster_0 Primary Screening cluster_1 Secondary/Mechanism of Action Studies A 8-Chloro-7-methyl- quinolin-2(1H)-one B Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->B C Antimicrobial Assays (e.g., MIC against bacteria/fungi) A->C D Kinase Inhibition Assays (e.g., EGFR, HER-2) B->D E Apoptosis/Cell Cycle Analysis B->E F Enzyme Inhibition Assays (e.g., HIV-1 RT) C->F G Lead Optimization D->G E->G F->G

Caption: A logical workflow for investigating the biological activity of the title compound.

Safety and Handling

As specific toxicological data for this compound is not available, it should be handled with the care afforded to all novel chemical entities with potential biological activity. General laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: Based on related compounds like 8-chloro-2-hydroxyquinoline, it may cause skin, eye, and respiratory irritation.

This technical guide provides a foundational understanding of this compound, grounded in the established chemistry of the quinolinone class. It is intended to serve as a starting point for researchers to synthesize, characterize, and unlock the potential of this promising molecule.

References

  • BenchChem. The Quinolin-2(1H)-one Scaffold: A Comparative Guide to 7-Substituted Analogs in Preclinical Research.
  • Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents.
  • Frontiers. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.
  • MDPI. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase.
  • Google Patents. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
  • ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Scientific & Academic Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • ResearchGate. Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • Sigma-Aldrich. 8-Chloro-2-hydroxyquinoline 97.
  • ChemicalBook. 2-chloro-7-methylquinoline synthesis.
  • ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Organic Chemistry Portal. Synthesis of 2-quinolones.
  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • National Center for Biotechnology Information. 8-Chloro-2-methylquinoline.
  • National Center for Biotechnology Information. 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one.
  • Advanced ChemBlocks. 8-Chloro-7-methylquinolin-3-ol.
  • Cheméo. Chloroxine (CAS 773-76-2) - Chemical & Physical Properties.

Sources

Commercial Suppliers & Technical Profile: 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the commercial availability, pricing, and synthetic strategies for 8-Chloro-7-methylquinolin-2(1H)-one . It is designed for medicinal chemists and procurement specialists requiring actionable data for sourcing or synthesizing this specific scaffold.

Executive Summary & Sourcing Strategy

This compound (CAS: 1694899-95-0 ) is a rare, high-value heterocyclic intermediate. It is not a commodity chemical and is typically classified as a "Made-to-Order" or "Custom Synthesis" item by major catalog vendors.

  • Availability Status: Low / Custom Synthesis .

  • Primary Application: Scaffold for non-fluorinated quinolone antibiotics and kinase inhibitors.

  • Sourcing Recommendation: Due to high commercial markup (>€7,000/g implied), in-house synthesis is recommended for requirements exceeding 1 gram. For screening quantities (<100 mg), specialized boutique vendors are the only viable option.

Decision Matrix: Buy vs. Make

The following logic gate outlines the recommended procurement strategy based on project timelines and budget.

SourcingStrategy Start Requirement Analysis Qty Quantity Needed Start->Qty Small < 250 mg Qty->Small Screening Large > 1 gram Qty->Large Scale-up Budget Budget > $2,000? Small->Budget Time Timeline < 4 Weeks? Large->Time Buy PURCHASE (Reagentia/Abovchem) Budget->Buy Yes Make SYNTHESIZE (In-House Protocol) Budget->Make No Time->Buy Urgent (High Cost) Time->Make Standard Custom Contract Synthesis (CRO) Time->Custom No Internal Chemist

Figure 1: Strategic sourcing decision tree for rare intermediates.

Commercial Specifications & Pricing

The following data reflects current market aggregations. Note that "In Stock" often implies a warehouse lead time of 2-3 weeks for rare CAS numbers.

Chemical Identification:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1694899-95-0[1][2][3]

  • Molecular Formula: C₁₀H₈ClNO

  • Molecular Weight: 193.63 g/mol [2]

  • SMILES: Cc1ccc2ccc(=O)[nH]c2c1Cl (Tautomer dependent)

Supplier & Price Analysis:

SupplierCatalog No.Pack SizePrice (Est.)Lead TimeStock Status
Reagentia R0223QB100 mg€1,8182-3 WeeksWarehouse (EU)
Abovchem AC503257100 mgInquire3-4 WeeksSynthesis on Demand
CymitQuimica 1694899-95-0250 mgInquire4-6 WeeksCustom
Orion/Laibo Varies250 mg~$2,000+4-6 WeeksImport (China)

Critical Note: Prices listed as "Inquire" usually indicate the vendor does not hold physical stock and will initiate a custom synthesis upon order. The price of ~€1,800 for 100mg suggests a synthetic complexity or scarcity premium.

Technical Synthesis Guide (Self-Validating Protocol)

Given the prohibitive cost and low availability, synthesizing this compound is the most scientifically robust approach for drug development campaigns.

Retrosynthetic Analysis: The this compound core can be constructed via the modified Knorr synthesis or Cinnamide cyclization . The most direct route with commercially available starting materials uses 2-chloro-3-methylaniline .

Synthesis Pathway Diagram

Synthesis SM1 2-Chloro-3-methylaniline (CAS: 56961-30-9) Inter Intermediate Amide N-(2-chloro-3-methylphenyl)-3-ethoxyacrylamide SM1->Inter Acylation (DCM, Et3N) Reagent 3-Ethoxyacryloyl Chloride (or Propiolic Acid) Reagent->Inter Cyclization Cyclization (Conc. H2SO4 or AlCl3) Inter->Cyclization Friedel-Crafts / Acid Product TARGET: This compound Cyclization->Product Workup & Recryst.

Figure 2: Synthetic pathway starting from commercially available aniline.

Step-by-Step Protocol

Step 1: Acylation (Formation of the Amide)

  • Reagents: 2-Chloro-3-methylaniline (1.0 eq), 3-ethoxyacryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-chloro-3-methylaniline in anhydrous DCM under Nitrogen atmosphere.

    • Cool to 0°C. Add Triethylamine dropwise.

    • Slowly add 3-ethoxyacryloyl chloride (freshly prepared or purchased) maintaining temp < 5°C.

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show consumption of aniline.

    • Workup: Wash with 1N HCl, then Brine. Dry over MgSO4 and concentrate.

Step 2: Cyclization (Ring Closure)

  • Reagents: Concentrated Sulfuric Acid (H2SO4) or Polyphosphoric Acid (PPA).

  • Procedure:

    • Add the crude amide from Step 1 into cold (0°C) Conc. H2SO4 (approx. 5 mL per gram of reactant).

    • Allow to warm to RT, then heat to 80-100°C for 2 hours. Caution: Exothermic.

    • Quench: Pour the reaction mixture slowly onto crushed ice.

    • Isolation: The solid precipitate is the crude quinolin-2-one. Filter and wash with copious water.

    • Purification: Recrystallize from Ethanol or Methanol.

Quality Assurance & Analytical Validation

To ensure the integrity of the purchased or synthesized material, the following analytical parameters must be met.

Analytical Specifications Table
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC/UPLC> 95.0% (Area %) at 254 nm
Identity ¹H-NMR (DMSO-d₆)Diagnostic doublets for H3/H4 (cis-alkene coupling ~9.5 Hz).[4] Aromatic signals consistent with 7,8-substitution.[4]
Mass Spec LC-MS (ESI+)[M+H]⁺ = 194.0/196.0 (Characteristic Cl pattern 3:1)
Melting Point CapillaryExpect > 200°C (Typical for carbostyrils)

NMR Interpretation Guide:

  • H3/H4 Protons: Look for two doublets with a large coupling constant (

    
     Hz), characteristic of the lactam ring double bond in quinolin-2-ones.
    
  • Methyl Group: Singlet integrating to 3H around

    
     2.4-2.5 ppm.
    
  • NH Proton: Broad singlet, typically downfield (

    
     > 11 ppm), exchangeable with D₂O.
    

References

  • Abovchem. Product Catalog: this compound. Retrieved from

  • Reagentia. Chemical Supply Database: CAS 1694899-95-0.[1] Retrieved from

  • CymitQuimica. Catalog Entry for this compound. Retrieved from

  • European Patent Office. Carbostyril derivatives and synthesis thereof (EP0367141B1). (Validates synthetic utility of 2-chloro-3-methylaniline precursors). Retrieved from

  • PubChem. Compound Summary: 8-Chloro-2-methylquinoline (Structural Isomer Comparison). Retrieved from

Sources

An In-depth Technical Guide to the Synthetic Pathways of 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining 8-chloro-7-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolinone scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes its efficient synthesis a key objective for researchers in the field. This document explores the primary retrosynthetic disconnections and details the most plausible and referenced synthetic routes, offering insights into reaction mechanisms, experimental protocols, and comparative data.

Introduction to the Quinolinone Core

Quinolin-2(1H)-ones, also known as 2-quinolones or carbostyrils, are a class of bicyclic aromatic compounds that feature a benzene ring fused to a pyridin-2-one ring. They exist in a tautomeric equilibrium with their 2-hydroxyquinoline form, although the keto form generally predominates. The inherent biological activities of quinolinone derivatives, which include antibacterial, anticancer, and anti-inflammatory properties, have driven significant efforts in the development of diverse synthetic methodologies for their preparation. The strategic placement of substituents on the quinoline ring system is crucial for modulating the pharmacological profile of these molecules.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several established name reactions in heterocyclic chemistry. The most logical retrosynthetic disconnections point towards two primary strategies: the Knorr Quinoline Synthesis and the Gould-Jacobs Reaction.

target This compound knorr_intermediate β-Ketoanilide Intermediate target->knorr_intermediate Knorr Synthesis gould_jacobs_product 4-Hydroxyquinoline Derivative target->gould_jacobs_product Post-Gould-Jacobs Modifications starting_materials_knorr 3-Chloro-2-methylaniline + β-Ketoester (e.g., Ethyl Acetoacetate) knorr_intermediate->starting_materials_knorr Condensation starting_materials_gould 3-Chloro-2-methylaniline + Diethyl Ethoxymethylenemalonate (DEEM) gould_jacobs_product->starting_materials_gould Gould-Jacobs Reaction

Figure 1: Retrosynthetic analysis of this compound.

This guide will focus on these two prominent pathways, providing detailed experimental insights and comparative analysis.

Pathway 1: The Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a classic and direct method for the preparation of 2-hydroxyquinolines (quinolin-2-ones) through the acid-catalyzed intramolecular cyclization of β-ketoanilides.[1][2] This approach is highly convergent, constructing the quinolinone core in two main steps from readily available starting materials.

Step 1: Synthesis of the β-Ketoanilide Intermediate

The first step involves the condensation of a substituted aniline, in this case, 3-chloro-2-methylaniline, with a β-ketoester such as ethyl acetoacetate. This reaction forms the crucial β-ketoanilide intermediate. The choice of reaction conditions is critical to favor the formation of the anilide over the competing enamine (crotonate) formation.[3]

cluster_step1 Step 1: β-Ketoanilide Formation aniline 3-Chloro-2-methylaniline intermediate N-(3-chloro-2-methylphenyl)-3-oxobutanamide (β-Ketoanilide) aniline->intermediate ketoester Ethyl Acetoacetate ketoester->intermediate cluster_step2 Step 2: Knorr Cyclization intermediate N-(3-chloro-2-methylphenyl)-3-oxobutanamide product 8-Chloro-7-methyl-4-methylquinolin-2(1H)-one intermediate->product acid Conc. H₂SO₄ or PPA acid->product Catalyst cluster_step1_gould Step 1: Condensation and Cyclization aniline 3-Chloro-2-methylaniline intermediate Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate aniline->intermediate deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate product Ethyl 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylate intermediate->product Heat (Dowtherm A)

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust method for the N-alkylation of 8-Chloro-7-methylquinolin-2(1H)-one . This specific substrate presents a classic but severe regioselectivity challenge due to the steric hindrance imposed by the 8-chloro substituent, which strongly disfavors the desired N-alkylation in favor of O-alkylation.

The following guide synthesizes mechanistic insights with practical protocols to maximize the yield of the N-alkylated product (Lactam form) while minimizing the O-alkylated impurity (Lactim ether).

Executive Summary & Strategic Analysis

The alkylation of This compound is not a trivial transformation. While unsubstituted quinolin-2-ones favor N-alkylation under standard conditions (thermodynamic control), the introduction of an 8-chloro substituent creates significant steric clash with the N1 position.

Literature indicates that under standard weak-base conditions (


/DMF), 8-substituted quinolinones often yield exclusively O-alkylated products  (kinetic control) due to the accessibility of the oxygen atom compared to the shielded nitrogen [1]. To achieve N-alkylation, the protocol must shift the reaction coordinate toward the thermodynamic product using stronger bases (irreversible deprotonation) , high-dielectric solvents , and elevated temperatures .
Mechanistic Pathway & Challenge

The substrate exists in a tautomeric equilibrium between the Lactam (major) and Lactim (minor) forms. The 8-Cl group sterically shields the Nitrogen (N1), directing electrophiles to the Oxygen (O2).

ReactionPathway Substrate This compound (Lactam/Lactim Equilibrium) Deprotonation Anion Formation (Ambident Nucleophile) Substrate->Deprotonation Base (NaH/Cs2CO3) TS_N Transition State N (Sterically Hindered by 8-Cl) Deprotonation->TS_N High Temp / Soft Electrophile TS_O Transition State O (Sterically Accessible) Deprotonation->TS_O Low Temp / Hard Electrophile Prod_N N-Alkyl Product (Thermodynamic - Desired) TS_N->Prod_N Prod_O O-Alkyl Product (Kinetic - Undesired) TS_O->Prod_O

Figure 1: Reaction pathway illustrating the competition between N- and O-alkylation. The 8-Cl substituent raises the energy of TS_N, requiring optimized conditions to access the N-alkyl product.

Materials & Reagents

ComponentGrade/SpecificationRole
Substrate This compound (>98%)Starting Material
Alkylating Agent Alkyl Iodide (e.g., MeI, EtI) or BromideElectrophile (Soft electrophiles preferred)
Base A (Primary) Sodium Hydride (NaH) , 60% dispersion in oilStrong Base (Irreversible Deprotonation)
Base B (Alternative) Cesium Carbonate (

)
, Anhydrous
"Cesium Effect" (Promotes N-alkylation)
Solvent Anhydrous DMF or NMPPolar Aprotic (Dissociates ion pairs)
Quench Ammonium Chloride (sat.[1] aq.)Proton source

Experimental Protocols

Protocol A: Irreversible Deprotonation (Recommended for 8-Cl Substrates)

This method uses Sodium Hydride to fully deprotonate the nitrogen, creating a "naked" anion. High temperature is used to overcome the steric barrier of the 8-chloro group.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Solubilization: Dissolve This compound (1.0 equiv, e.g., 200 mg) in anhydrous DMF (concentration ~0.1 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur. The solution may turn yellow/orange indicating anion formation.
      
  • Activation: Allow the mixture to warm to room temperature and stir for 30–45 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Iodide (1.5 equiv) dropwise.

    • Note: Alkyl Iodides are "softer" electrophiles than sulfates or tosylates, favoring the softer Nitrogen center (HSAB theory).

  • Thermodynamic Push: Heat the reaction mixture to 60–80°C for 4–12 hours.

    • Rationale: Heat helps the incoming alkyl group overcome the steric repulsion of the 8-Cl atom.

  • Workup:

    • Cool to room temperature.[2]

    • Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Cesium-Mediated Alkylation (Mild Alternative)

If the substrate contains functional groups sensitive to NaH, use Cesium Carbonate. The large Cesium cation (


) forms a loose ion pair with the quinolinone anion, potentially exposing the nitrogen atom more effectively than Potassium or Sodium salts [2].
  • Setup: Standard reaction vial with stir bar.

  • Reagents: Combine Substrate (1.0 equiv),

    
      (2.0 equiv), and anhydrous DMF  (0.1 M).
    
  • Reaction: Add Alkyl Halide (1.5 equiv).

  • Conditions: Stir at 80°C for 12–16 hours.

    • Critical Note: Lower temperatures with carbonate bases on 8-substituted quinolinones almost exclusively yield the O-alkyl product [1]. Heat is non-negotiable.

Critical Process Parameters (CPP) & Troubleshooting

The success of this reaction hinges on distinguishing the N-alkyl product from the O-alkyl impurity.

Self-Validating Quality Control: NMR Differentiation

You must verify regioselectivity using


 and 

NMR. The chemical shifts are distinct [1, 3].
FeatureN-Alkylated Product (Desired) O-Alkylated Product (Impurity)

NMR (N-CH vs O-CH)

3.6 – 4.3 ppm (Methyl/Alkyl)

4.0 – 4.2 ppm (Often slightly downfield)

NMR (C-1')

30–45 ppm
(Upfield)

55–70 ppm
(Downfield)
IR Spectroscopy Strong C=O stretch (

1640–1660 cm

)
No C=O stretch . Strong C=N / C-O bands.
Regioselectivity Driver High Temp, Soft Electrophile (Iodide)Low Temp, Hard Electrophile (Tosylate), Ag+ salts
Workflow Diagram

Workflow Start Start: 8-Cl-7-Me-Quinolinone Condition Choose Condition Start->Condition NaH Method A: NaH/DMF (Preferred) Ensures 'Naked' Anion Condition->NaH Cs2CO3 Method B: Cs2CO3/DMF 'Cesium Effect' Condition->Cs2CO3 Heat Apply Heat (60-80°C) Essential to overcome 8-Cl Sterics NaH->Heat Cs2CO3->Heat Check QC: 13C NMR / IR Heat->Check ResultN Success: N-Alkyl (C=O band present) Check->ResultN Major Product ResultO Failure: O-Alkyl (No C=O band) Check->ResultO Minor Product

Figure 2: Operational workflow emphasizing the critical heating step and QC checkpoints.

Strategic Alternative (If Direct Alkylation Fails)

If the 8-chloro steric hindrance proves insurmountable (yielding >50% O-alkylation), the "Gold Standard" alternative is not direct alkylation, but cyclization of a pre-alkylated precursor .

  • Route: Start with 2-amino-3-chloro-4-methylbenzoic acid (or aniline derivative).

  • Step 1: N-alkylate the acyclic aniline (sterically easier).

  • Step 2: Cyclize to form the quinolinone ring (e.g., via condensation with malonate/Knorr synthesis).[3]

  • This guarantees the alkyl group is on the Nitrogen.

References

  • Chen, C.-L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[4] Journal of the Chilean Chemical Society, vol. 60, no. 1, 2015, pp. 2812-2817.

  • Dijkstra, G., et al. "An Assessment of the Causes of the 'Cesium Effect'." Journal of Organic Chemistry, vol. 52, 1987, pp. 2433-2442.

  • Rebane, R., et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Journal of Medicinal Chemistry, 2013.

Sources

Application Notes & Protocols: A Synthetic Guide to Bioactive Heterocycles from 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one (carbostyril) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are recognized for their ability to interact with a wide array of biological targets, leading to applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6] The versatility of the quinolinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, highly functionalized starting material: 8-Chloro-7-methylquinolin-2(1H)-one . This molecule is a strategic precursor for developing novel bioactive compounds due to its distinct reactive sites. The chloro-substituent at the C8 position and the methyl group at the C7 position modulate the electronic properties of the aromatic ring, while the inherent reactivity of the quinolinone system at the N1 and C4 positions provides multiple handles for synthetic diversification. Understanding the interplay of these functional groups is paramount to designing efficient synthetic routes to novel and potent therapeutic agents.

Strategic Analysis of the Starting Material: Key Reactive Sites

The synthetic utility of this compound stems from several key reactive centers. A judicious choice of reagents and reaction conditions allows for selective functionalization at these sites.

Reactivity_Map cluster_main cluster_nodes structure N1 N1-Position (Alkylation, Acylation, N-Amination) N1:e->structure:n C4 C4-Position (Nucleophilic Substitution post-activation) C4:w->structure:w C8 C8-Chloro (Nucleophilic Aromatic Substitution) C8:e->structure:s C7 C7-Methyl (Steric/Electronic Modulation) C7:w->structure:s Workflow_Pyrazoloquinoline cluster_reagents1 Reagents & Conditions cluster_reagents2 cluster_reagents3 A Start: 8-Chloro-7-methyl- quinolin-2(1H)-one B Step 1: Dichlorination A->B Activation C Intermediate: 2,4-Dichloro-7-methyl-8-chloroquinoline B->C D Step 2: Hydrazinolysis C->D Selective Substitution E Intermediate: 4-Hydrazinyl-Intermediate D->E F Step 3: Intramolecular Cyclization E->F Ring Formation G Product: Fused Pyrazolo[4,3-c]- quinolin-4-one Derivative F->G R1 POCl₃ / PCl₅ Reflux R1->B R2 Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux R2->D R3 Heat or Acid Catalyst (e.g., AcOH) R3->F

Figure 2: Workflow for the synthesis of fused pyrazolo[4,3-c]quinolin-4-ones.

Step-by-Step Methodology

Step 1: Synthesis of 2,4,8-Trichloro-7-methylquinoline

  • Rationale: This initial activation step is crucial. The conversion of the C2-oxo group into a chloride using phosphoryl chloride (POCl₃), often with phosphorus pentachloride (PCl₅) as an additive, generates a highly reactive dichloroquinoline intermediate. This unlocks the potential for selective nucleophilic substitution at the C4 position. [7]* Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend this compound (1.0 eq).

    • Carefully add phosphoryl chloride (POCl₃, 10.0 eq) under a nitrogen atmosphere in a fume hood.

    • Optionally, add phosphorus pentachloride (PCl₅, 1.2 eq) portion-wise to the mixture.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

    • After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4,8-trichloro-7-methylquinoline.

Step 2 & 3: Synthesis of the Pyrazolo[4,3-c]quinolinone Core

  • Rationale: Hydrazine hydrate is used as the dinucleophile. It first displaces the more labile C4-chloride. Subsequent heating promotes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the C5 position, followed by tautomerization to form the aromatic pyrazole ring.

  • Protocol:

    • Dissolve the crude 2,4,8-trichloro-7-methylquinoline (1.0 eq) from the previous step in absolute ethanol.

    • Add hydrazine hydrate (1.2 - 2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting material and the formation of a new, more polar spot.

    • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Synthetic Protocol 2: Nucleophilic Substitution to Yield 4-Amino Derivatives

4-aminoquinoline derivatives are well-known for their biological significance, particularly as antibacterial agents. [3]This protocol utilizes a 4-chloro-quinolin-2-one intermediate, which can be prepared via controlled hydrolysis of the 2,4-dichloro species. [7]

Step-by-Step Methodology

Step 1: Synthesis of 4,8-Dichloro-7-methylquinolin-2(1H)-one

  • Rationale: Selective hydrolysis of the 2,4,8-trichloro-7-methylquinoline is required. The C2-chloro is more susceptible to hydrolysis than the C4- or C8-chloro. Using a dilute acid allows for the controlled conversion back to the C2-oxo functionality while retaining the crucial C4-chloro for subsequent substitution. [7]* Protocol:

    • Dissolve the 2,4,8-trichloro-7-methylquinoline (1.0 eq) in dilute dichloroacetic acid (e.g., 90% in water).

    • Heat the solution under reflux for 1-2 hours.

    • Pour the hot solution onto ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 4,8-dichloro-7-methylquinolin-2(1H)-one.

Step 2: Synthesis of 4-Amino-8-chloro-7-methylquinolin-2(1H)-one Derivatives

  • Rationale: The C4-chloro group of the intermediate is now activated for SₙAr with a variety of primary or secondary amines. The reaction is typically performed in a polar solvent and may be facilitated by heat.

  • Protocol:

    • Suspend 4,8-dichloro-7-methylquinolin-2(1H)-one (1.0 eq) in a solvent such as ethanol, n-butanol, or DMF.

    • Add the desired amine (e.g., aniline, piperidine, morpholine) (1.5 - 2.0 eq).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) to scavenge the HCl byproduct.

    • Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.

    • After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques. The following table provides expected data for representative products.

Compound Name Synthetic Protocol Expected Yield Range (%) Key Characterization Data (Expected) Biological Class
8-Chloro-7-methyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-oneProtocol 160-75¹H NMR: Aromatic protons (δ 7.0-8.5), broad NH signals. MS (ESI+): [M+H]⁺ at m/z corresponding to C₁₁H₈ClN₃O.Anti-inflammatory, CNS active [8][9]
4-(Phenylamino)-8-chloro-7-methylquinolin-2(1H)-oneProtocol 255-80¹H NMR: Characteristic shifts for quinoline and phenyl protons, NH singlet. MS (ESI+): [M+H]⁺ at m/z corresponding to C₁₆H₁₃ClN₂O.Antibacterial [3]
4-(Morpholino)-8-chloro-7-methylquinolin-2(1H)-oneProtocol 265-85¹H NMR: Signals for morpholine protons (δ ~3.0-4.0), quinoline protons. MS (ESI+): [M+H]⁺ at m/z corresponding to C₁₄H₁₅ClN₂O₂.Antibacterial, Anticancer

References

  • Al-Ostath, R. I. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • El-Sayed, R., & Al-Ghorbani, M. (Year not specified).
  • Wang, L., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. RSC Advances, 12(38), 24863-24867.
  • Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-13.
  • Hussein, R. I. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Chen, Y. L., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(7), 8128-8138.
  • Reddy, G. N., et al. (2019). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. Journal of Heterocyclic Chemistry, 56(12), 3326-3333.
  • Khan, I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6544.
  • de Souza, M. V. N. (2021). Overview of classical and recent approaches to 2-quinolones.
  • Martínez-Pascual, R., et al. (2018). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]quinolinones as high affinity GABAA-R ligands and potential anxiolytics. European Journal of Medicinal Chemistry, 156, 62-75.
  • Singh, R. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Aly, A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • Mekheimer, R. A., & Sadek, K. U. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1414-1423.

Sources

Application Note: Strategic Solvent Selection for 8-Chloro-7-methylquinolin-2(1H)-one in High-Throughput Screening Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic leads.[1][2] The success of any HTS campaign is fundamentally dependent on the quality and integrity of the data produced, which begins with the appropriate handling and solubilization of test compounds.[3] A significant portion of new chemical entities (NCEs), particularly those with aromatic and heterocyclic scaffolds like 8-Chloro-7-methylquinolin-2(1H)-one, exhibit poor aqueous solubility.[4] This presents a major challenge, as a compound must be fully dissolved in a stock solution and remain soluble upon dilution into aqueous assay buffers to yield accurate and reproducible results.[3]

This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on selecting and validating an optimal solvent for this compound for HTS campaigns. We move beyond a simple list of solvents to explain the causality behind experimental choices, providing a robust, self-validating framework to ensure the generation of high-quality screening data. The protocols outlined herein are designed to mitigate risks such as compound precipitation, false negatives from low test concentrations, and false positives from solvent-induced assay interference.

Physicochemical Profile of this compound

Understanding the physicochemical properties of the compound is the first step in devising a rational solubilization strategy.

Structure:

Figure 1: Chemical structure of this compound.

The structure reveals several key features that influence solubility:

  • Quinolinone Core: A bicyclic, largely aromatic, and planar system that contributes to hydrophobicity and can lead to poor aqueous solubility due to efficient crystal lattice packing.

  • Lactam Moiety (-NH-C=O): The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) provides sites for interaction with polar solvents.

  • Chloro and Methyl Groups: These substituents at positions 8 and 7, respectively, increase the lipophilicity of the molecule, further decreasing its affinity for aqueous media.

Due to the novelty of this specific compound, extensive experimental data is not publicly available. The table below summarizes basic information and predicted properties. The lack of empirical data underscores the necessity of the experimental validation protocols described in Section 3.

PropertyValue / PredictionRationale & Implication for HTS
Molecular Formula C₁₀H₈ClNOUsed for calculating molarity for stock solutions.[5]
Molecular Weight 193.63 g/mol Essential for accurate preparation of stock solutions.[5]
Predicted logP ~2.5 - 3.5A high logP value suggests low aqueous solubility and a preference for non-polar organic solvents. This is a primary driver for needing a robust organic stock solvent.
Predicted pKa Acidic (NH): ~9-10; Basic (N): <2The lactam proton is weakly acidic, while the quinoline nitrogen is very weakly basic. The compound will be neutral over the physiological pH range (pH 6-8) typical of most biological assays, meaning pH adjustment is unlikely to be an effective primary solubilization strategy.[6]
Appearance Likely a crystalline solidCrystalline solids often require more energy to dissolve than amorphous forms.[4] The stability of the solid form is beneficial for storage, but its dissolution kinetics must be carefully considered.

Solvent Requirements for High-Throughput Screening

The choice of a primary stock solvent is a critical decision in HTS, governed by a balance of solubilizing power and compatibility with the downstream biological assay and automation platforms.[3][7]

The Industry Standard: Dimethyl Sulfoxide (DMSO) DMSO is the most widely used solvent for compound libraries due to its exceptional solvating power for a wide range of organic molecules and its miscibility with water.[8][9] However, it is not inert and can present several challenges:

  • Pros:

    • Excellent solubilizing capacity for diverse chemical structures.

    • Miscible in all proportions with water and most organic solvents.

    • Low volatility, minimizing concentration changes due to evaporation.

  • Cons:

    • Can interfere with certain assays, particularly those involving sensitive enzymes or redox chemistry.[9]

    • Exhibits cytotoxicity at higher concentrations (typically >1%), with some sensitive cell lines affected by as little as 0.1%.[10]

    • Can alter cell membrane permeability, potentially affecting results in cell-based assays.[11]

    • Can induce cellular differentiation or have other off-target biological effects.[12]

    • May degrade certain compounds or be incompatible with specific detection technologies.[13]

Alternative Solvents When DMSO is found to be unsuitable, several alternatives can be considered. Each has a unique profile of properties that must be weighed against the specific requirements of the assay.

SolventKey Properties & HTS Considerations
Dimethylformamide (DMF) A strong polar aprotic solvent with solubilizing power similar to DMSO. However, it is more toxic and has a lower boiling point, making it more volatile. It can be a direct replacement where DMSO reactivity is an issue.[14]
N-Methyl-2-pyrrolidone (NMP) Another polar aprotic solvent with excellent solvating ability. It is often used for compounds that are intractable in DMSO. It is viscous and has a high boiling point. Its use in cell-based assays requires careful toxicity evaluation.[14]
Ethanol (EtOH) A polar protic solvent that is generally less toxic and well-tolerated by cells. However, its solubilizing power for complex, hydrophobic molecules is significantly lower than that of DMSO. It is also highly volatile.
Cyrene™ (dihydrolevoglucosenone) A "green" bio-based solvent positioned as a safer alternative to DMSO and DMF. It is a dipolar aprotic solvent with comparable solvation properties for many compounds and has been shown to have lower toxicity in some contexts. It does not act as a reactive oxygen species (ROS) scavenger, unlike DMSO, which can be an advantage in certain antibacterial or oxidative stress assays.[9][15]

Experimental Protocol for Solubility Assessment: A Tiered Approach

A systematic, multi-tiered approach is essential for confidently selecting and validating a solvent. This process minimizes wasted resources and ensures that the final choice is robustly supported by experimental data.

Workflow for Solvent Selection and Validation

A tiered workflow for systematic solvent selection.

Tier 1: Preliminary Qualitative Solubility Screening

Objective: To rapidly identify a shortlist of solvents capable of dissolving this compound at a standard HTS stock concentration.

Protocol:

  • Preparation: Aliquot approximately 1-2 mg of this compound into five separate, appropriately labeled glass vials.

  • Solvent Addition: Calculate the volume of each test solvent (DMSO, DMF, NMP, Cyrene™, Ethanol) required to achieve a target concentration of 10 mM. Add the calculated volume of the respective solvent to each vial.

  • Dissolution: Tightly cap the vials and vortex vigorously for 2 minutes at room temperature.

  • Sonication (Optional): If the solid is not fully dissolved, place the vials in a bath sonicator for 10-15 minutes.[16]

  • Visual Inspection: Carefully inspect each vial against a dark background with good lighting. Look for any visible solid particles or haziness, which indicates incomplete solubility.

  • Outcome: Solvents that yield a perfectly clear solution are carried forward to Tier 2.

Tier 2: Kinetic Solubility Determination

Objective: To quantify the solubility of the compound under HTS-relevant conditions, where a concentrated organic stock is diluted into an aqueous buffer. This measures the kinetic solubility, which reflects the concentration maintained in a supersaturated state and is more representative of an HTS assay than thermodynamic equilibrium solubility.[17][18]

Protocol:

  • Stock Solution Preparation: Using the most promising solvent(s) from Tier 1, prepare a fresh 10 mM stock solution of this compound.

  • Aqueous Dilution: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the final HTS assay buffer. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM and a final solvent concentration of 1%. Prepare this in triplicate.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to equilibrate and for any precipitation to occur.

  • Precipitate Removal: Use a solubility filter plate (e.g., Millipore MultiScreen HTS) to filter the samples into a fresh collection plate. Alternatively, centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) and carefully transfer the supernatant.[19] This step is crucial to separate the dissolved compound from any precipitated solid.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method like LC-MS or HPLC-UV. A calibration curve must be generated using standards prepared in the assay buffer containing 1% of the test solvent.

  • Data Analysis: The measured concentration is the kinetic solubility under these specific conditions.

Tier 3: Solvent Tolerance & Assay Compatibility

Objective: To determine the maximum concentration of the chosen solvent that can be tolerated by the HTS assay without causing significant interference.

Protocol:

  • Solvent Titration: Prepare a serial dilution of the solvent (without any test compound) in the HTS assay buffer. A typical range would be from 2% down to 0.05% (v/v).

  • Assay Execution: Run the HTS assay according to its standard protocol, including positive and negative controls, using the buffer containing the different solvent concentrations.

  • Performance Metrics: For each solvent concentration, calculate key assay performance metrics such as the Z'-factor, signal-to-background ratio, and the activity of the positive and negative controls.[20]

  • Data Analysis: Plot the assay performance metrics against the solvent concentration. The highest concentration that does not cause a significant drop (e.g., >10-20%) in performance is considered the maximum tolerated solvent concentration. As a general rule, biochemical screens should tolerate at least 1% DMSO, while cell-based screens should tolerate at least 0.1%.[20]

Data Interpretation and Final Selection

The optimal solvent is one that satisfies three key criteria:

  • Sufficient Solubility: The solvent must be able to create a stable stock solution at the desired concentration (e.g., 10 mM). The kinetic solubility (Tier 2) should be well above the highest concentration to be tested in the assay.

  • Assay Compatibility: The final concentration of the solvent in the assay must be below the maximum tolerated level determined in Tier 3.

  • Practical Considerations: The solvent should be compatible with laboratory automation (low viscosity, reasonable volatility) and meet safety requirements.

Decision Matrix:

SolventTier 1 Result (10 mM Stock)Tier 2 Result (Kinetic Solubility)Tier 3 Result (Max Tolerated %)Final Decision
DMSO Clear> 100 µM> 1.0%Recommended
DMF Clear> 100 µM< 0.5%Use only if DMSO is incompatible with assay chemistry.
Ethanol PrecipitateN/A> 2.0%Not suitable due to poor solubility.
Cyrene™ Clear> 100 µM> 1.0%Viable Alternative to DMSO.

Best Practices for Stock Solution Handling:

  • Preparation: Always use high-purity, anhydrous grade solvents. Prepare stock solutions in glass vials, as some compounds can adsorb to plastics.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize the number of freeze-thaw cycles, which can promote compound degradation or precipitation.[20]

  • Usage: Before use, thaw the stock solution completely and bring it to room temperature. Vortex gently to ensure homogeneity before pipetting.

Conclusion

A rigorous, data-driven approach to solvent selection is a prerequisite for a successful HTS campaign. For this compound, a hydrophobic molecule, DMSO is the logical starting point. However, its suitability must be empirically validated. The tiered experimental workflow presented in this note—progressing from qualitative screening to quantitative kinetic solubility and finally to assay tolerance—provides a self-validating system to confidently identify the optimal solvent. This strategic investment of effort prior to a large-scale screen is critical for ensuring data integrity, maximizing the probability of identifying true "hits," and avoiding the costly pursuit of artifacts.

References

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved February 24, 2026, from [Link]

  • Coley, A. M., & LaRonde, F. E. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In PMC. National Center for Biotechnology Information. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., Austin, C. P., & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening. In PMC. National Center for Biotechnology Information. [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN ERIC. [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved February 24, 2026, from [Link]

  • Desai, P. S., Desai, K. R., & Patel, M. M. (2000). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences, 62(1), 43-47.
  • Technology Networks. (2025, May 3). High Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1405-1414. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Camp, J. E., Nyamini, S. B., Scott, F. J., & Horsley, H. T. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111-117. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved February 24, 2026, from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 24, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • RSC Publishing. (2019, December 17). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]

  • de Oliveira, D. M., de Menezes, R. R. P. P., da Silva, E. J. N. L., de-Jesus-Soares, A., & Ferraz, C. C. R. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e022. [Link]

  • ResearchGate. (2013, October 17). What are the drawbacks of using DMSO as an additive in LC-MS?[Link]

  • Singh, S., & Singh, J. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 6(4), 84-90.
  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]

  • Patel, R. P., & Patel, M. M. (2023, March 13). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Research and Applications, 8(2), 1145-1155. [Link]

Sources

Application Notes and Protocols for the Conversion of 8-Chloro-7-methylquinolin-2(1H)-one to 2-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the conversion of 8-Chloro-7-methylquinolin-2(1H)-one to its corresponding 2-chloroquinoline derivative. This transformation is a critical step in the synthesis of a wide array of functionalized quinolines, which are core structures in numerous biologically active compounds and pharmaceutical agents.[1][2] The protocol detailed herein primarily utilizes phosphorus oxychloride (POCl₃), a common and effective reagent for this type of chlorination. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss essential safety precautions for handling the hazardous materials involved.

Introduction: The Significance of 2-Chloroquinolines

Quinolines are a class of heterocyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring.[2][3] Their derivatives are of paramount importance in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The 2-chloroquinoline scaffold, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the 2-position is a reactive site, readily undergoing nucleophilic substitution, which allows for the introduction of diverse functional groups and the generation of extensive libraries of novel compounds for drug discovery and development.[1][5]

The conversion of a quinolin-2(1H)-one to a 2-chloroquinoline is a fundamental transformation that unlocks this synthetic potential. This guide focuses on a specific, substituted starting material, this compound, to provide a practical and relevant protocol for researchers working with similar structures.

Chemical Theory and Mechanism

The conversion of a quinolin-2(1H)-one (a cyclic amide or lactam) to a 2-chloroquinoline is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6] The reaction can be understood as a two-stage process:

  • Phosphorylation: The reaction is initiated by the phosphorylation of the carbonyl oxygen of the quinolinone by POCl₃. This occurs under basic conditions and at relatively low temperatures (t < 25 °C) to form various phosphorylated intermediates.[7]

  • Nucleophilic Attack and Chlorination: The phosphorylated intermediate is then susceptible to nucleophilic attack by a chloride ion. This results in the formation of the 2-chloroquinoline product. This step is typically promoted by heating the reaction mixture to 70-90 °C.[7]

The overall reaction effectively replaces the carbonyl group with a chlorine atom, transforming the quinolinone into the desired chloroquinoline.

Experimental Protocol

This protocol details the conversion of this compound to 2,8-dichloro-7-methylquinoline.

Materials and Reagents
Material/ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier/Grade
This compoundC₁₀H₈ClNO193.631.0 equiv.N/A
Phosphorus Oxychloride (POCl₃)POCl₃153.3310-20 volumesSigma-Aldrich, ≥99%
IceH₂O18.02As neededN/A
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededACS Grade
Brine (Saturated NaCl solution)NaCl/H₂ON/AAs neededN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrous
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equiv.) in phosphorus oxychloride (10-20 volumes). The reaction should be performed in a well-ventilated fume hood.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas, so it must be done with extreme caution in a fume hood.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of the aqueous layer).[6]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2,8-dichloro-7-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9]

Expected Outcome

The expected product is 2,8-dichloro-7-methylquinoline. The yield and purity will depend on the specific reaction conditions and the efficiency of the purification process. Yields for similar reactions are often reported in the range of 60-80%.[10][11]

Visualization of the Process

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Suspend this compound in POCl3 reflux Reflux at 100-110°C for 3-4 hours start->reflux monitor Monitor by TLC reflux->monitor quench Quench with ice-water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end Pure 2,8-dichloro-7-methylquinoline purify->end

Caption: General workflow for the synthesis of 2,8-dichloro-7-methylquinoline.

Simplified Reaction Mechanism

ReactionMechanism Quinolinone This compound Intermediate Phosphorylated Intermediate Quinolinone->Intermediate + POCl3 (Phosphorylation) POCl3 POCl3 Product 2,8-dichloro-7-methylquinoline Intermediate->Product + Cl- (Nucleophilic Attack)

Caption: Simplified mechanism of quinolinone chlorination using POCl₃.

Safety Precautions

Working with phosphorus oxychloride (POCl₃) requires strict adherence to safety protocols due to its hazardous nature.

  • Corrosive and Toxic: POCl₃ is a corrosive substance that can cause severe burns to the skin and eyes.[12] It is also highly toxic if inhaled or ingested.[12][13] All manipulations must be carried out in a certified chemical fume hood.

  • Water Reactive: POCl₃ reacts violently with water, releasing heat and toxic gases, including hydrogen chloride.[13][14] Ensure all glassware is dry and avoid contact with moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and heavy-duty, chemical-resistant gloves.[12][13]

  • Spill and Emergency Procedures: In case of a spill, do not use water. Use an inert absorbent material like dry sand to contain the spill.[15] For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][15] For inhalation, move to fresh air immediately and seek medical attention.[14]

Conclusion

The conversion of this compound to 2,8-dichloro-7-methylquinoline using phosphorus oxychloride is a robust and widely applicable method for accessing valuable 2-chloroquinoline derivatives. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely perform this important synthetic transformation, paving the way for the development of novel compounds with significant therapeutic potential.

References

  • Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(7), 897-904.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • Puttaraju, M., Kumar, M. S., & Kumar, K. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Gomha, S. M., & Khalil, K. D. (2012). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. ARKIVOC, 2012(9), 194-206.
  • Mogilaiah, K., & Vidya, K. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 46B(8), 1357-1361.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6384-6408.
  • Princeton University Environmental Health & Safety. (n.d.). Phosphorus Trichloride. Princeton University.
  • National Oceanic and Atmospheric Administration. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride.
  • Hamama, W. S., Zoorob, H. H., & El-Baih, F. E. (2018).
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6384-6408.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
  • Sigma-Aldrich. (n.d.).
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. BenchChem.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. BenchChem.
  • Wang, L., et al. (2021). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source.
  • Abonia, R., et al. (2010). A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines.
  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Barron, B. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • Sloop, J. C. (2009). Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction. Organic & Biomolecular Chemistry, 7(19), 4068-4074.
  • Hungarian Patent No. HU212967B. (1996). Process for producing 7-chloro-quinaldine.
  • Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2010).
  • Wankhede, D. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 136-140.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(10), 8345-8350.
  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1335-1343.
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • Kushwaha, A. K., Roopan, S. M., Khan, F. N., Hathwar, V. R., & Akkurt, M. (2012). 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • PrepChem. (n.d.). Synthesis of 8-chloro-2-methylquinoline.
  • Wikipedia. (2024). 2-Chloroquinoline.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(7), 1664-1673.

Sources

Functionalization of the C3 position in 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 8-Chloro-7-methylquinolin-2(1H)-one represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with established kinase inhibitors, aldosterone synthase inhibitors, and antipsychotics.[1] While the benzene ring (A-ring) bears the 8-chloro and 7-methyl substituents governing lipophilicity and metabolic stability, the pyridone ring (B-ring) offers the primary vector for diversification.

This Application Note focuses on the C3 position , the most electronically active site on the heterocyclic core.[2] We detail three distinct strategies for C3 functionalization: Electrophilic Formylation (Vilsmeier-Haack) , Regioselective Halogenation , and Transition-Metal Catalyzed C-H Activation .[2]

Structural Analysis & Reactivity Profile[3]

To design effective protocols, one must understand the electronic "personality" of the substrate:[2]

  • The Enamine Character: The N1 nitrogen donates electron density into the carbonyl (C2) and the double bond (C3-C4).[2] This makes C3 nucleophilic (enamine-like), susceptible to electrophilic attack.[2]

  • Substituent Effects (8-Cl, 7-Me):

    • 8-Chloro: Inductively electron-withdrawing.[1] It slightly decreases the electron density of the A-ring but has minimal deactivating effect on the distal C3 position.[2] However, it significantly increases lipophilicity compared to the parent quinolinone.[2]

    • 7-Methyl: Weakly electron-donating via hyperconjugation.[1]

    • Sterics: These substituents are distal to C3, meaning steric hindrance is negligible for C3 functionalization.[1][2]

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactionLandscape Parent 8-Chloro-7-methyl quinolin-2(1H)-one Formyl 3-Formyl Derivative (Versatile Intermediate) Parent->Formyl Vilsmeier-Haack (POCl3, DMF) Halo 3-Bromo Derivative (Cross-Coupling Precursor) Parent->Halo Electrophilic Halogenation (NBS or Br2) Aryl 3-Aryl Derivative (Direct Pharmacophore) Parent->Aryl Pd-Catalyzed C-H Activation Halo->Aryl Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2)

Figure 1: Divergent synthetic pathways for C3 functionalization. The 3-Formyl and 3-Bromo derivatives serve as gateways to complex libraries.[1]

Method A: Vilsmeier-Haack Formylation (The "Gateway" Protocol)

This is the most robust method for this substrate.[1][2] It converts the C3-H into a C3-CHO (aldehyde) group.[1] The aldehyde is a "linchpin" functional group, allowing subsequent conversion to nitriles, amines (via reductive amination), or olefins (via Wittig).[2]

Mechanism of Action

The reaction utilizes the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and POCl₃.[2][3][4] The nucleophilic C3 attacks this electrophile.[1][2]

Detailed Protocol

Target: 8-Chloro-3-formyl-7-methylquinolin-2(1H)-one[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 equiv)

  • Solvent/Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 10-15 volumes)

Step-by-Step Workflow:

  • Reagent Formation (Critical):

    • In a flame-dried round-bottom flask under Argon, add anhydrous DMF.

    • Cool to 0°C (ice bath).

    • Add POCl₃ dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Observation: The solution will turn pale yellow/orange.[1][2] Stir at 0°C for 30 mins to ensure full formation of the chloroiminium salt.

  • Substrate Addition:

    • Add the solid this compound substrate in portions to the cold Vilsmeier reagent.[1]

    • Note: The 8-Cl substituent reduces solubility.[1] Ensure vigorous stirring. If the substrate does not dissolve, a small amount of anhydrous CHCl₃ can be added as a co-solvent, though pure DMF is preferred.[2]

  • Reaction Phase:

    • Remove the ice bath and allow to warm to Room Temperature (RT).[2]

    • Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM).[1][2] The aldehyde product is usually more polar than the starting material but less polar than the intermediate iminium salt.[2]

  • Quenching & Isolation (The "Self-Validating" Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (approx. 50g per g of substrate) with vigorous stirring.

    • Chemical Event:[1][2][3][4][5][6][7][8] This hydrolyzes the intermediate iminium species to the aldehyde.[2][3]

    • Neutralize the suspension to pH 7–8 using saturated NaOAc or NaHCO₃ solution.[1][2]

    • Precipitation: The product, 8-Chloro-3-formyl-7-methylquinolin-2(1H)-one, typically precipitates as a yellow/off-white solid.[1]

    • Filter, wash with copious water, and dry under vacuum.[2]

Yield Expectation: 75–90%

Method B: Direct Pd-Catalyzed C-H Arylation (The "Green" Route)

For advanced drug discovery, installing an aryl group directly at C3 without a halogen handle is highly desirable (Step Economy).[2]

Principles

This method relies on the "Concerted Metalation-Deprotonation" (CMD) pathway.[2][9] The acidity of the C3-H is lower than typical aromatics, but the directing ability of the carbonyl oxygen assists the Palladium.[2]

Protocol

Target: 3-Aryl-8-chloro-7-methylquinolin-2(1H)-one[1]

Reagents:

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%) or Xantphos (for difficult substrates)

  • Oxidant: Ag₂CO₃ (2.0 equiv) - Crucial for regenerating Pd(II)

  • Coupling Partner: Aryl Iodide or Arene (if oxidative cross-coupling)[2]

  • Solvent: DMF/DMSO (9:1 ratio)[2]

  • Additives: Pivalic acid (30 mol%) - Acts as a proton shuttle[1]

Workflow:

  • Charge a pressure tube with the quinolinone substrate, Aryl Iodide (1.5 equiv), Pd(OAc)₂, Ligand, and Ag₂CO₃.[2]

  • Add Solvent and Pivalic acid.[1][2]

  • Seal and heat to 120°C for 16–24 hours.

  • Workup: Filter through a Celite pad to remove Silver salts.[1][2] Dilute with EtOAc, wash with brine.[2] Purify via column chromatography.[1][2][4]

Troubleshooting & Optimization

The following table addresses common failure modes specific to the 8-Chloro-7-methyl analog.

IssueProbable CauseCorrective Action
Low Solubility 8-Cl/7-Me lipophilicityUse DMSO as co-solvent or increase DMF volume.[1] Sonicate substrate prior to POCl₃ addition.[1][2]
Incomplete Conversion (Vilsmeier) Moisture in DMFUse freshly distilled DMF or molecular sieves.[1][2] POCl₃ hydrolyzes rapidly with water.[1][2]
Chlorination at C4? OverheatingIn Vilsmeier, heating >100°C can sometimes lead to 2-chloroquinoline formation (aromatization).[2] Keep T < 90°C.
Pd Catalyst Death Coordination to 8-ClThe 8-Cl is sterically hindered but can coordinate.[1] Increase catalyst loading to 10 mol% or use bidentate ligands (Phenanthroline).[2]

Pathway Visualization (Mechanism)[2]

The following diagram details the Vilsmeier-Haack mechanism adapted for this specific substrate.

VilsmeierMechanism DMF DMF VilsmeierReagent Chloroiminium Ion (Electrophile) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 POCl3->VilsmeierReagent Attack Nucleophilic Attack from C3 VilsmeierReagent->Attack Substrate 8-Chloro-7-methyl quinolin-2(1H)-one Substrate->Attack Intermediate Iminium Intermediate Attack->Intermediate - HCl Hydrolysis Hydrolysis (Water/Ice) Intermediate->Hydrolysis Product 3-Formyl Product Hydrolysis->Product - NHMe2

Figure 2: Mechanistic flow of the C3-Formylation.[1] Note the critical hydrolysis step required to reveal the aldehyde.[2]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[2][4][10] Comprehensive Organic Synthesis. A foundational text establishing the mechanism for heterocyclic formylation.[1][2][3]

    • [2]

  • Li, X., et al. (2010).[2] Direct C-3-Alkenylation of Quinolones via Palladium-Catalyzed C-H Functionalization.[1][11][12] Organic Letters. Defines the conditions for Pd-catalyzed activation of the quinolinone core.

    • [2]

  • Al-Mulla, A. (2018).[1][2] Synthesis and Reactivity of 3-Formylquinolin-2(1H)-ones. Journal of Heterocyclic Chemistry. Provides specific workup details for 3-formyl derivatives.

    • [2]

  • BenchChem Protocols. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.[1][2][4] General industrial protocols for scale-up.

    • [2]

Sources

Troubleshooting & Optimization

Technical Bulletin: Optimization of 8-Chloro-7-methylquinolin-2(1H)-one Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting.

Executive Summary & Chemical Context

The Challenge: Synthesizing 8-Chloro-7-methylquinolin-2(1H)-one presents a specific "ortho-effect" challenge. While the 7-methyl group (electron-donating) activates the ring at the cyclization site (para to the methyl), the 8-chloro substituent creates significant steric strain. This bulky group, located ortho to the nitrogen, twists the amide bond out of planarity, raising the activation energy for the ring closure and often leading to incomplete conversion or extensive tar formation (polymerization) under standard Knorr or Friedel-Crafts conditions.

Scope: This guide addresses the intramolecular cyclization step, converting the acyclic precursor (typically an N-(2-chloro-3-methylphenyl)-3-alkoxyacrylamide or cinnamamide) into the bicyclic quinolinone core.

Critical Process Parameters (CPP)

The "Why" behind your yield loss.

ParameterRecommended RangeTechnical Rationale
Acid Medium PPA (83-85% P₂O₅) or TfOH Sulfuric acid (H₂SO₄) often causes sulfonation byproducts due to the activated 7-Me position. Polyphosphoric Acid (PPA) is milder but viscous. Triflic Acid (TfOH) is superior for difficult sterics but costly.
Temperature 115°C – 125°C <100°C: Incomplete cyclization due to steric hindrance of the 8-Cl group.>130°C: Rapid formation of black tar (decomposition).
Stirring Rate High Shear / Vortex Critical Failure Point: PPA is highly viscous. Poor mixing creates "hot spots" at the flask wall, charring the product before it cyclizes.
Precursor Purity >98% (HPLC) Residual aniline or acryloyl chloride in the precursor leads to intermolecular side reactions that poison the acid catalyst.

Troubleshooting Guide (FAQ)

Direct answers to the most common tickets submitted by process chemists.

Q1: My reaction mixture turns into a black, insoluble tar within 30 minutes. What is happening?

Diagnosis: Thermal runaway or localized overheating. The Mechanism: The cyclization is exothermic. In viscous PPA, heat transfer is poor. If you heat the bath to 120°C rapidly, the internal temp at the flask wall may spike to 150°C+, causing polymerization. Corrective Action:

  • Pre-heat the PPA to 80°C before adding the solid precursor.

  • Add the precursor in small portions over 20–30 minutes, ensuring it dissolves/disperses completely before the next addition.

  • Use an overhead mechanical stirrer (anchor or helical blade), not a magnetic stir bar. Magnetic bars often seize in PPA.

Q2: I see 50% unreacted starting material by LC-MS, even after 4 hours.

Diagnosis: "Wet" Acid or Steric Locking. The Mechanism:

  • Moisture: PPA is hygroscopic. If it has absorbed water (becoming H₃PO₄), its acidity (Hammett acidity function H₀) drops, and it can no longer protonate the carbonyl oxygen sufficiently to drive the electrophilic attack.

  • Sterics: The 8-chloro group prevents the conformer required for cyclization. Corrective Action:

  • Use fresh PPA or add a small amount of P₂O₅ to scavenge water.

  • Temperature Bump: Briefly raise the temperature to 135°C for 30 minutes at the very end of the reaction to push the difficult conversion, then immediately quench.

Q3: The product precipitates as a sticky gum during the water quench, not a powder.

Diagnosis: Trapped acid impurities. Corrective Action:

  • Pour the hot reaction mixture into ice-water with vigorous agitation.

  • Do not neutralize immediately. Stir the acidic slurry for 1–2 hours. This allows the PPA trapped inside the gum to leach out, turning the gum into a filterable solid.

  • Neutralize with NH₄OH only after a fine suspension has formed.

Validated "Golden Batch" Protocol

Standardized for 10g scale. Yield target: 75–85%.

Precursor: N-(2-chloro-3-methylphenyl)-3-ethoxyacrylamide (prepared via reaction of 2-chloro-3-methylaniline with 3-ethoxyacryloyl chloride).

Step 1: Cyclization
  • Setup: 250 mL 3-neck flask, overhead mechanical stirrer, internal temperature probe, nitrogen inlet.

  • Acid Prep: Charge 100 g of Polyphosphoric Acid (PPA) . Heat to 90°C with stirring until viscosity decreases.

  • Addition: Add 10.0 g (41.7 mmol) of the precursor solid in 5 portions over 20 minutes. Maintain internal temp between 90–100°C.

    • Note: The mixture will turn yellow/orange. Darkening to brown is normal; black is bad.

  • Reaction: Ramp temperature to 120°C over 30 minutes. Hold at 120°C for 2.5 hours .

    • IPC (In-Process Control): Take a drop, quench in water, extract with EtOAc. Check HPLC. Target: <2% Starting Material.

Step 2: Workup & Isolation
  • Quench: Prepare 400 mL of crushed ice/water in a 1L beaker with a strong stir bar.

  • Transfer: Pour the hot (100°C) reaction syrup slowly into the vortex of the ice water. Caution: Exothermic.

  • Digestion: Stir the resulting suspension for 2 hours at room temperature. The product should be a beige/tan solid.

  • Filtration: Filter the solid. Wash with water (3 x 50 mL) to remove phosphoric acid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) or glacial acetic acid if purity is <95%.

    • Expected Appearance: Off-white to pale yellow needles.

Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway and the specific steric interaction (8-Cl) that dictates the harsh conditions required.

G cluster_fail Failure Modes start Precursor (N-Aryl-3-ethoxyacrylamide) acid Acid Activation (Protonation of C=O) start->acid + PPA / 90°C ts Transition State (Steric Clash: 8-Cl vs O) acid->ts Conformational Twist sm Unreacted SM (Wet Acid) acid->sm Water present (<115°C) cyclization Ring Closure (Electrophilic Subst.) ts->cyclization 120°C / Heat tar Black Tar (Polymerization) ts->tar >140°C or Poor Stirring elimination Elimination (- EtOH) cyclization->elimination - H+ product Target Product 8-Chloro-7-methyl quinolin-2(1H)-one elimination->product Tautomerization

Caption: Reaction pathway showing the critical transition state where 8-Chloro steric hindrance requires optimized thermal energy to overcome.

References

  • Manosroi, J., et al. (2012).[1] Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • El-Hiti, G. A. (2000). Chemistry of Substituted Quinolinones: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one.[2] MDPI Molecules. [Link]

  • Larsen, R. D., et al. (1996). Practical Synthesis of Quinolones via the Gould-Jacobs Reaction. Journal of Organic Chemistry.[3][4] (General reference for acid-mediated cyclization kinetics).

Sources

Purification methods for 8-Chloro-7-methylquinolin-2(1H)-one: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Chloro-7-methylquinolin-2(1H)-one

Executive Summary: The "Brick Dust" Challenge

The molecule This compound presents a classic purification challenge known in process chemistry as the "brick dust" effect.[1] Possessing a fused bicyclic lactam structure, this compound exhibits high lattice energy due to strong intermolecular hydrogen bonding (dimerization of the lactam motif) and


-

stacking.[1]
  • The Core Conflict: The compound is sparingly soluble in standard low-boiling organic solvents (DCM, EtOAc), making chromatography difficult due to poor loading capacity.[1] However, its high melting point (>240°C) makes it an excellent candidate for recrystallization, provided the correct solvent system is chosen to break the lattice energy.[1]

This guide details the two primary purification pathways, prioritizing Recrystallization for bulk purification and Chromatography for final polishing or isomer separation.[1]

Module 1: Recrystallization (Primary Method)

Recommendation: Use this as the first-line method for crude material (>85% purity) or for removing inorganic salts from cyclization reactions (e.g., Knorr or Friedländer syntheses).[1]

The Protocol: Acid-Base Swing or High-Boiling Solvent

Due to the insolubility of the quinolinone scaffold in neutral organic solvents, we utilize its weak acidity (lactam NH) or high-temperature solubility.[1]

Method A: The "Acetic Acid" Process (Recommended for Scale) [1]

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (AcOH) (approx. 5–10 mL per gram).

  • Reflux: Heat to reflux (118°C). The solid should dissolve completely.[1]

    • Technical Note: If black tar remains undissolved, perform a hot filtration through a glass sinter funnel immediately.[1] Do not use paper, as the product may crystallize in the pores.[1]

  • Precipitation: Allow the solution to cool to ~80°C, then slowly pour the hot AcOH solution into a beaker containing Ice-Cold Water (3x volume of AcOH) with vigorous stirring.

  • Isolation: The product will precipitate as an off-white to beige solid.[1] Filter via vacuum filtration.[1][2][3]

  • Wash: Wash the cake with copious water (to remove acid) followed by cold ethanol (to remove organic impurities).

Method B: The DMF/Ethanol Recrystallization

  • Dissolution: Dissolve crude in minimum hot DMF (Dimethylformamide) at 100°C.

  • Co-solvent Addition: Slowly add hot Ethanol until persistent turbidity is observed.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

Troubleshooting Recrystallization
Symptom Root Cause Corrective Action
Oiling Out Impurities (often unreacted anilines) lower the melting point below the solvent boiling point.[1][4]Re-dissolve and add a seed crystal at a temperature below the boiling point but above the oiling temperature. Use a solvent with a lower boiling point (e.g., switch from DMF to EtOH/Acetone).[1]
Product Won't Precipitate Solvent volume too high or product is forming soluble supersaturated metastable zone.[1]Concentrate the solution by 30% under vacuum.[1] Scratch the glass surface to induce nucleation.[1]
Regioisomer Persists 6-Chloro or 5-methyl isomers often co-crystallize.[1]Critical: Regioisomers often have distinct solubility profiles.[1] Switch to Ethyl Acetate reflux (slurry wash).[1] The desired product is likely less soluble than the unwanted isomer.[1]

Module 2: Chromatography (Secondary Method)

Recommendation: Use only for separating closely eluting regioisomers or when <100 mg of material is available.[1]

The Challenge: Tailing and Solubility

Quinolin-2-ones exist in a tautomeric equilibrium between the lactam (major) and lactim (minor, -OH) forms.[1] This, combined with the basic nitrogen, causes severe peak tailing on silica gel due to interaction with silanol groups.[1]

The Protocol: Modified Flash Chromatography
  • Stationary Phase: High-performance spherical Silica Gel (20–40 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • The "Secret Sauce" (Modifier): You must add a modifier to suppress ionization/silanol interaction.[1]

    • Acidic Modifier: 0.5% Acetic Acid (Recommended).[1]

    • Basic Modifier: 1% Triethylamine (Use only if acid sensitive).[1]

Step-by-Step:

  • Sample Loading: Do not attempt liquid loading (solubility is too low).[1] Use Dry Loading : Dissolve sample in minimal DMF/MeOH, mix with Celite or Silica (1:2 ratio), and evaporate to a dry powder.[1] Load this powder into a solid loader cartridge.

  • Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).[1]

    • 5–20 min: 0%

      
       5% MeOH in DCM.
      
    • 20–30 min: 5%

      
       10% MeOH in DCM.
      
    • Target Rf: 0.3–0.4 in 5% MeOH/DCM.[1]

Troubleshooting Chromatography
  • Q: My compound is streaking from the baseline to the solvent front.

    • A: This is "band broadening" due to solubility issues.[1] Your mobile phase is too weak to move the bulk, but strong enough to move the leading edge. Solution: Increase MeOH % or switch to a stronger solvent system like EtOAc/MeOH (9:1).[1]

  • Q: I see two spots that merge.

    • A: This could be the lactam/lactim tautomers separating on the column.[1] Solution: Run the column at a higher flow rate or add 1% Acetic Acid to force the equilibrium to the protonated form.

Module 3: Comparative Decision Matrix

FeatureRecrystallization Chromatography
Purity Potential >99% (Excellent for salt removal)>98% (Excellent for isomer removal)
Yield 70–85% (Losses in mother liquor)85–95% (High recovery)
Scalability Unlimited (Kg scale)Limited (g scale is difficult)
Solvent Usage Low (Green Chemistry friendly)High (Requires liters of DCM)
Time Efficiency High (Overnight cooling)Low (Column packing/running)

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound based on crude purity and impurity types.

Purification_Workflow Start Crude this compound Check_Purity Analyze Purity (LCMS/NMR) Start->Check_Purity High_Purity Purity > 85% Check_Purity->High_Purity Low_Purity Purity < 85% (Tars/Salts present) Check_Purity->Low_Purity Check_Isomers Regioisomers Present? High_Purity->Check_Isomers Recryst_Path Primary Path: Recrystallization Low_Purity->Recryst_Path Remove Tars Solvent_Choice Solvent: Glacial AcOH (Precipitate in Water) Recryst_Path->Solvent_Choice Final_Product Pure Product (>99%) Solvent_Choice->Final_Product Check_Isomers->Recryst_Path No Isomers Flash_Path Secondary Path: Flash Chromatography Check_Isomers->Flash_Path Isomers Detected Dry_Load Method: Dry Load on Celite Flash_Path->Dry_Load Eluent Eluent: DCM:MeOH (95:5) + 0.5% AcOH Dry_Load->Eluent Eluent->Final_Product

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

References

  • Vertex AI Search. (2026).[1] Separation of quinolinone regioisomers utilizing solubility differences. Retrieved from [1]

  • BenchChem. (2025).[1][4][5] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.[1] Retrieved from [1]

  • Solubility of Things. (2025). Solubility profile of 1H-quinolin-2-one and derivatives.[1][6][7][8] Retrieved from [1]

  • MDPI. (2000).[1] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Retrieved from [1]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.[1][9] Retrieved from [1]

Sources

Overcoming steric hindrance of the 8-chloro group in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Cross-Coupling Reactions for 8-Chloroquinolines and Related Peri-Hindered Substrates Ticket ID: #SR-8CL-PERI-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

The Core Problem: The "Peri-Effect" Blockade

User Query: "Why does my 8-chloroquinoline substrate fail to react under standard Suzuki/Buchwald conditions, while the 6-chloro isomer works perfectly?"

Technical Diagnosis: You are encountering Peri-Strain Resistance . Unlike the 6-position, the 8-position in fused bicyclic systems (quinolines, isoquinolines, purines) is not just sterically hindered; it is electronically repelled. The chlorine atom at C8 is locked in a rigid "bay region" relative to the ring nitrogen or C1-H.

Standard catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) possess ligands with a fixed cone angle that cannot accommodate this specific steric wall. The metal center cannot get close enough to the C-Cl bond to initiate Oxidative Addition , which is the rate-limiting step for aryl chlorides.

Visualizing the Blockade

The following diagram illustrates the steric clash preventing standard catalyst insertion.

PeriEffect Substrate 8-Chloroquinoline Interaction STERIC CLASH (Peri-Interaction) Substrate->Interaction Rigid C8-Cl Bond AdvancedCat Bulky/Flexible Catalyst (XPhos/PEPPSI) StandardCat Standard Pd(PPh3)4 StandardCat->Interaction Fixed Cone Angle Outcome No Reaction (Catalyst Rejection) Interaction->Outcome Success Oxidative Addition Successful AdvancedCat->Success Flexible Bulk Accommodates Cl

Figure 1: Mechanism of failure for standard catalysts vs. success with specialized ligands.

The Solution Architecture: "Flexible Bulk"

To overcome the 8-chloro barrier, you must switch to ligands that offer flexible steric bulk . These ligands are massive enough to support a mono-ligated Pd(0) species (increasing reactivity) but flexible enough to rotate out of the way during the critical bond-forming moment.

Tier 1: The Buchwald Dialkylbiaryl Phosphines (The Gold Standard)

For 80% of cases, XPhos and RuPhos are the primary solutions.

  • Why: The biaryl backbone induces a secondary interaction with the Pd center, stabilizing it, while the cyclohexyl/isopropyl groups provide the bulk needed to force oxidative addition.

  • Implementation: Use G4 Precatalysts . Do not mix Pd(OAc)₂ + Ligand in situ for these tough substrates; the induction period often leads to catalyst decomposition before the difficult oxidative addition can occur.

Tier 2: The NHC "Bunker Busters" (For Extreme Hindrance)

If phosphines fail, switch to Pd-PEPPSI-IPent .

  • Why: The "IPent" (Isopentyl) variant of the PEPPSI catalyst series has a flexible alkyl chain that wraps around the metal center. It is specifically designed for "tetra-ortho" substituted couplings and is superior for the most stubborn 8-chloro substrates.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling 8-chloroquinoline with an aryl boronic acid. Recommended System: XPhos Pd G4[1]

ComponentReagentEquiv.[2][3][4][5][6][7][8]Notes
Substrate 8-Chloroquinoline1.0
Partner Aryl Boronic Acid1.5Excess required due to potential protodeboronation.
Catalyst XPhos Pd G4 0.02-0.052-5 mol%.[2] Do not use Pd(PPh₃)₄.
Base K₃PO₄ (0.5M aq)3.0Anhydrous bases (Cs₂CO₃) often fail here; water aids the transmetalation.
Solvent 1,4-Dioxane or THF-Degassed (Sparged with Ar for 10 mins).
Temp 80°C - 100°C-Heat is mandatory.

Step-by-Step:

  • Charge a reaction vial with the substrate, boronic acid, and XPhos Pd G4 .

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane and the aqueous K₃PO₄ solution.

  • Seal and heat to 100°C for 2-4 hours.

  • Checkpoint: If LCMS shows starting material remaining after 4 hours, do not add more catalyst. The active species has likely crashed out. Filter and restart with Pd-PEPPSI-IPent .

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling 8-chloroquinoline with a secondary amine.[7] Recommended System: Pd-PEPPSI-IPent or RuPhos Pd G4.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Notes
Substrate 8-Chloroquinoline1.0
Partner Amine1.2
Catalyst Pd-PEPPSI-IPent 0.022 mol%. More robust than phosphines for this specific bond.
Base NaOtBu or LHMDS1.2-2.0Strong base required. Strictly Anhydrous.
Solvent Toluene or DME-Dry and degassed.
Temp 110°C-Higher energy barrier than Suzuki.

Step-by-Step:

  • Glovebox/Schlenk: In an inert atmosphere, combine substrate, Pd-PEPPSI-IPent, and NaOtBu.

  • Add anhydrous Toluene.

  • Add the amine last (if liquid).

  • Seal and heat to 110°C.

  • Note: If using a primary amine, switch the catalyst to BrettPhos Pd G4 to prevent over-arylation.

Troubleshooting & FAQ (Root Cause Analysis)

Q1: I see 100% starting material recovery. Is the catalyst dead?

Diagnosis: Failed Oxidative Addition. The Fix: The activation energy to break the C-Cl bond at the 8-position is too high for your current temperature or ligand.

  • Temperature: Increase to 110°C (switch solvent to Toluene/Dioxane).

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to force kinetics.

  • Catalyst Switch: If using XPhos, switch to Pd-PEPPSI-IPent . The NHC ligand binds tighter and pushes electron density into the Pd, making it more nucleophilic and better at attacking the C-Cl bond.

Q2: I am observing "Hydrodehalogenation" (Product is Quinoline, Cl replaced by H).

Diagnosis: Beta-Hydride Elimination pathway is competing. The Fix: This usually comes from the solvent or the base acting as a hydride source.

  • Solvent: Never use isopropanol or ethanol for these hindered chlorides. Use Toluene or Dioxane.[7]

  • Base: If using amines as bases (e.g., TEA), switch to inorganic bases (Cs₂CO₃ or K₃PO₄).

  • Amine Coupling: If this happens during amination, your amine partner might be too sterically hindered, forcing the Pd to grab a beta-hydrogen from the amine alkyl chain instead.

Q3: The reaction turns black immediately (Pd black precipitation).

Diagnosis: Ligand dissociation. The Fix: The steric bulk of the 8-chloro group is knocking the ligand off the palladium.

  • Add Free Ligand: Add 1-2 mol% of free ligand (e.g., free XPhos) alongside the G4 precatalyst to shift the equilibrium back toward the active species.

  • Lower Temperature: Start at 60°C and ramp slowly to 100°C.

Decision Matrix: Optimizing Your Reaction

OptimizationFlow Start Start: 8-Chloro Coupling CheckType Coupling Type? Start->CheckType Suzuki Suzuki (C-C) CheckType->Suzuki Buchwald Amination (C-N) CheckType->Buchwald SuzCat Use XPhos Pd G4 K3PO4 / Dioxane:H2O Suzuki->SuzCat BuchCat Use RuPhos Pd G4 (Secondary Amines) Buchwald->BuchCat SuzFail Low Yield? SuzCat->SuzFail SuzFix Switch to Pd-PEPPSI-IPent (NHC Ligand) SuzFail->SuzFix Yes BuchFail No Reaction? BuchCat->BuchFail BuchFix Switch to BrettPhos (Primary) or PEPPSI-IPent (Stubborn) BuchFail->BuchFix Yes

Figure 2: Decision tree for catalyst selection based on reaction type and outcome.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Aryl Electrophiles." Chemical Reviews, 2016.

  • Organ, M. G., et al. "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." The Journal of Organic Chemistry, 2017. [9]

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009.

  • BenchChem Protocols. "Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline." BenchChem Application Notes, 2025.

  • Sigma-Aldrich Technical Guides. "Cross-Coupling Reaction Manual: Desk Reference (G3/G4 Precatalysts)."

Sources

Technical Support Center: Purification of Crude 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 8-Chloro-7-methylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. We will address common issues through a series of frequently asked questions and provide detailed troubleshooting protocols based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Part 1: Understanding Your Sample & Impurities
Q1: What are the most probable impurities in my crude this compound sample?

The impurity profile of your crude sample is heavily dependent on its synthetic route. A common method for synthesizing quinoline derivatives is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2]

Based on a plausible Friedländer synthesis, potential impurities could include:

  • Unreacted Starting Materials: Residual 2-amino-3-chloro-4-methylbenzaldehyde or the active methylene compound (e.g., ethyl acetoacetate).

  • Side-Reaction Products: Byproducts from self-condensation of the starting materials or incompletely cyclized intermediates.[2]

  • Isomeric Impurities: Formation of other quinolinone isomers if the starting materials are not regiochemically pure.

  • Reagents and Solvents: Residual acid or base catalysts (e.g., acetic acid, sodium hydroxide) and solvents used during the synthesis and work-up.[1]

Q2: How can I get a quick preliminary assessment of my crude sample's purity?

Thin Layer Chromatography (TLC) is the most efficient initial step. It provides a rapid, qualitative snapshot of the number of components in your mixture.

  • Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and elute with a solvent system of appropriate polarity (a good starting point is a 7:3 mixture of Hexane:Ethyl Acetate).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative position (Rf value) of the spots gives an indication of their polarity, which is crucial for developing a column chromatography purification method.[3]

Part 2: Troubleshooting Purification Techniques

The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

Purification_Workflow Start Crude Sample TLC Assess Purity by TLC Start->TLC Decision Multiple Spots? TLC->Decision SingleSpot Single Major Spot (Minor baseline impurities) Decision->SingleSpot No MultipleSpots Multiple Distinct Spots Decision->MultipleSpots Yes Recrystallize Attempt Recrystallization SingleSpot->Recrystallize Column Perform Column Chromatography MultipleSpots->Column PurityCheck1 Check Purity (TLC, HPLC, NMR) Recrystallize->PurityCheck1 PurityCheck2 Check Purity (TLC, HPLC, NMR) Column->PurityCheck2 Pure Pure Product PurityCheck1->Pure Yes NotPure1 Not Pure PurityCheck1->NotPure1 No PurityCheck2->Pure Yes NotPure2 Not Pure PurityCheck2->NotPure2 No NotPure1->Column NotPure2->Recrystallize If suitable

Caption: General purification workflow for this compound.

Recrystallization Troubleshooting

Recrystallization is excellent for removing small amounts of impurities when your crude product is already relatively pure.

Q3: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[4][5]

Causality & Solution:

  • Cooling Too Quickly: The solution is supersaturated. Solution: Re-heat the solution until the oil redissolves, perhaps adding a small amount of additional hot solvent to ensure complete dissolution, and then allow it to cool much more slowly. Insulating the flask can help.[4][5]

  • Solvent Choice: The boiling point of your solvent may be too high. Solution: Choose a solvent or solvent system with a lower boiling point.

  • High Impurity Load: Impurities can depress the melting point of your compound and interfere with lattice formation. Solution: Attempt a preliminary purification by another method, like a quick filtration through a silica plug or column chromatography, before recrystallization.[4]

Q4: I have a very low yield after recrystallization. What went wrong?

Low yield is a common issue and can often be traced to solvent selection or procedural errors.[5]

Causality & Solution:

  • Using Too Much Solvent: This is the most common cause. Your compound remains in the mother liquor even after cooling. Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Compound is Too Soluble: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Solution: Select a different solvent in which your compound has high solubility when hot but very low solubility when cold. Alternatively, use a two-solvent system (one "good" solvent and one "poor" anti-solvent).[6]

  • Premature Crystallization: The compound crystallizes in the funnel during hot filtration. Solution: Ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper for faster filtration.

Table 1: Common Solvents for Recrystallization of Quinolinone Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting choice for quinolinones.[7][8]
MethanolPolar65Similar to ethanol but more volatile.[9]
Ethyl AcetateIntermediate77Good for moderately polar compounds.[7]
AcetonitrilePolar82Can be effective for nitrogen-containing heterocycles.
TolueneNon-polar111Useful in a two-solvent system with a polar solvent.
WaterVery Polar100Generally used only if the compound has some water solubility or for acid/base salt formation.
Column Chromatography Troubleshooting

Column chromatography is the workhorse for separating complex mixtures based on the differential adsorption of components to a stationary phase.[3][10]

Q5: My compound streaks badly on the TLC plate and column. How can I get sharp bands?

Streaking is a common problem with nitrogen-containing heterocycles like quinolinones on standard silica gel.[4]

Causality & Solution: The basic nitrogen atom in your molecule can interact strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape and difficult elution.

  • Neutralize the Silica: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase.[4] This deprotonates the acidic silanol groups, preventing the strong interaction with your basic compound.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different adsorbent like neutral or basic alumina, or switch to reversed-phase (C18) chromatography.[4]

Q6: I can't find a solvent system that separates my product from a key impurity. What should I do?

Poor separation occurs when the affinities of your compound and the impurity for the stationary phase are too similar in the chosen mobile phase.[4]

Causality & Solution:

  • Optimize the Mobile Phase: The key is to alter the selectivity of the system. Instead of just increasing or decreasing polarity with the same two solvents (e.g., more ethyl acetate in hexane), try completely changing one of the components. For example, switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system.[5]

  • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity over the course of the separation to elute your product and then more polar impurities.[3][4]

Chromatography_Troubleshooting Problem Chromatography Issue Streaking Compound Streaking Problem->Streaking PoorSep Poor Separation Problem->PoorSep NoElution Compound Not Eluting Problem->NoElution Cause_Streaking Cause: Acidic silanols on silica interact with basic nitrogen. Streaking->Cause_Streaking Cause_PoorSep Cause: Compound and impurity have similar polarity. PoorSep->Cause_PoorSep Cause_NoElution Cause: Mobile phase is not polar enough. NoElution->Cause_NoElution Sol_Streaking1 Solution 1: Add 0.1-1% Triethylamine or Ammonia to mobile phase. Cause_Streaking->Sol_Streaking1 Sol_Streaking2 Solution 2: Switch to neutral alumina or reversed-phase (C18) column. Cause_Streaking->Sol_Streaking2 Sol_PoorSep1 Solution 1: Change solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). Cause_PoorSep->Sol_PoorSep1 Sol_PoorSep2 Solution 2: Use a shallower gradient elution. Cause_PoorSep->Sol_PoorSep2 Sol_NoElution1 Solution 1: Drastically increase mobile phase polarity (e.g., add MeOH). Cause_NoElution->Sol_NoElution1 Sol_NoElution2 Solution 2: Check for decomposition on silica (TLC spot test). Cause_NoElution->Sol_NoElution2

Caption: Troubleshooting common issues in column chromatography.

Part 3: Advanced & Final Steps
Q7: When should I consider an acid-base extraction?

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral ones.[11][12] It is particularly useful for removing acidic starting materials (e.g., from a side reaction) or basic byproducts from your neutral or weakly basic this compound product.

The fundamental principle is that ionic salts are soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[12][13] By reacting an acidic or basic impurity with a base or acid, respectively, you can form a water-soluble salt that can be washed away from your product which remains in the organic layer.[13]

Q8: How do I confirm the purity and structure of my final product?

A combination of analytical techniques is essential for unambiguous confirmation.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment.[14][15] A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) will show a single sharp peak for a pure compound and can be used to determine purity as a percentage (e.g., >99%).[16]

  • NMR Spectroscopy (Nuclear Magnetic Resonance): ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the molecule. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[16]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing further evidence of its identity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

Table 2: Hypothetical Purity Analysis Before and After Purification

Analytical MethodCrude SampleAfter Column ChromatographyAfter Recrystallization
TLC 3 spots (Rf = 0.45, 0.35, 0.20)1 major spot (Rf = 0.35), faint baseline1 sharp spot (Rf = 0.35)
HPLC Purity 85.2%98.5%>99.5%
Melting Point 215-222 °C (broad)224-226 °C226-227 °C (sharp)

Detailed Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to form a homogenous slurry.

  • Column Packing: Pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.[17]

  • Sample Loading: Dissolve your crude compound in a minimum amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column bed.[18]

  • Elution: Carefully add your mobile phase to the top of the column. Begin collecting fractions as the solvent drips from the bottom.[3] If using a gradient, start with the low-polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (n.d.). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Unknown. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • PMC. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • BenchChem. (n.d.). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.
  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

Sources

Stability of 8-Chloro-7-methylquinolin-2(1H)-one under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 8-Chloro-7-methylquinolin-2(1H)-one

Subject: Stability Profile & Hydrolysis Resistance Guide Compound ID: this compound (CMQ) Chemical Class: Carbostyril / Quinolinone Derivative[1]

Executive Summary

This compound is a robust heterocyclic scaffold.[1] Unlike non-aromatic lactams, it exhibits high stability under basic hydrolysis conditions due to the resonance stabilization of the quinoline ring system.[1]

Key Technical Verdict:

  • Thermodynamic Stability: High.[1] The lactam ring does not readily cleave under mild-to-moderate basic conditions (

    
    , ambient temperature).[1]
    
  • Kinetic Behavior: In strong bases (e.g., 10% NaOH, reflux), the compound undergoes reversible ring-opening to the cis-cinnamate salt.[1] This is a feature, not a bug, often used for purification.[1]

  • Primary Reactivity: The N-H proton is acidic (

    
    ).[1] Treatment with base generates the stable quinolin-2-olate anion, which is the nucleophile for N-alkylation.[1]
    

Module 1: The Stability Profile (Mechanistic Insight)

To troubleshoot effectively, you must understand the species present in your reaction vessel.[1]

The Equilibrium Landscape

When CMQ is treated with a base (e.g.,


, 

), it does not immediately degrade.[1] Instead, it enters an equilibrium between the neutral lactam and the anionic species.[1]
  • Species A (Neutral): Stable, insoluble in water.[1]

  • Species B (Anion): Stable, soluble in water, reactive at Nitrogen (major) and Oxygen (minor).[1]

  • Species C (Ring-Opened): Only forms under forcing conditions (Refluxing strong base).[1]

Reaction Pathway Diagram

The following diagram illustrates the stability and degradation pathways.

StabilityPathways Neutral Neutral Lactam (Insoluble Solid) Anion Quinolin-2-olate Anion (Soluble Species) Neutral->Anion Base (Deprotonation) Fast, Reversible Anion->Neutral Acid (H+) RingOpen cis-Cinnamate Salt (Ring Opened) Anion->RingOpen Strong Base + Heat (>90°C) Slow Degradation Irreversible Degradation (Dehalogenation/Polymerization) Anion->Degradation Extreme Cond. (e.g., t-BuLi, >150°C) RingOpen->Neutral Acidification (Cyclization)

Caption: Figure 1. Chemical fate of this compound under basic conditions. Green indicates the safe operational zone.[1]

Stability Data Matrix
ConditionSolventTempObservationResult
1M NaOH Water/MeOH25°CDissolves clearStable Anion (Deprotonation only)
K₂CO₃ (2 eq) DMF/Acetone60°CSuspension/SolnStable Anion (Ready for alkylation)
10% NaOH WaterReflux (100°C)Clear SolutionRing Opening (Reversible upon acidification)
NaH (1.1 eq) THF0°CH₂ evolutionStable Anion (Irreversible deprotonation)

Module 2: Troubleshooting & Diagnostics

Scenario: "I see a new spot on my TLC after heating in base. Is my compound decomposing?"

Diagnosis: Likely not decomposition.[1] You are observing the salt form or the ring-opened intermediate sticking to the baseline or running differently due to polarity changes.[1]

The "Acid-Drop" Validation Test

Before discarding the batch, perform this self-validating test:

  • Take a 1 mL aliquot of the reaction mixture.

  • Add 1M HCl dropwise until pH < 4.

  • Observation:

    • Precipitate forms:[1][2] Isolate and check TLC/NMR.[1] It is likely your starting material (recyclized).[1]

    • No precipitate/Oily residue: Genuine degradation (rare).[1]

Diagnostic Flowchart

Troubleshooting Start Issue: Low Yield or New Impurity in Base CheckSolubility Is the mixture homogeneous? Start->CheckSolubility Yes Yes (Clear Solution) CheckSolubility->Yes No No (Suspension) CheckSolubility->No Acidify Action: Acidify aliquot to pH 3 Yes->Acidify SolventCheck Check Solvent Choice. (DMF/DMSO preferred for solubility) No->SolventCheck Precip Solid Precipitates? Acidify->Precip P_Yes Yes: Recovered SM. (Reversible Ring Opening) Precip->P_Yes P_No No: Decomposition. Check for Dechlorination. Precip->P_No

Caption: Figure 2. Troubleshooting logic for stability issues during basic processing.

Module 3: Operational Protocols

Protocol A: Controlled N-Alkylation (Preventing Hydrolysis)

Purpose: To utilize the basic stability for functionalization without risking ring cleavage.[1] Context: The 8-chloro group creates steric bulk near the Nitrogen.[1] Higher temperatures may be required, increasing hydrolysis risk.[1]

  • Solvent Selection: Use anhydrous DMF or DMAc (Dimethylacetamide).[1] Avoid alcohols if transesterification is a concern (though unlikely).[1]

  • Base: Use Cesium Carbonate (

    
    ) .
    
    • Why: The Cesium cation is large ("soft"), improving the solubility of the anion and promoting

      
       attack over hydrolysis.[1]
      
  • Temperature: Maintain 50–60°C .

    • Limit: Do not exceed 90°C unless necessary; >100°C promotes side reactions at the 8-Cl position or ring opening.[1]

  • Procedure:

    • Dissolve CMQ (1.0 eq) in DMF (10 V).

    • Add

      
       (1.5 eq).[1] Stir 30 min at RT (ensure deprotonation).
      
    • Add Electrophile (1.1 eq).[1] Heat to 60°C.

    • Validation: TLC should show conversion to a less polar spot (N-alkylated product).[1]

Protocol B: Purification via Reversible Hydrolysis

Purpose: To clean crude material containing non-acidic impurities.[1]

  • Dissolution: Suspend crude CMQ in 2M NaOH (5 vol).

  • Heating: Heat to 90°C for 1 hour. The solution should become clear yellow/amber.[1]

    • Note: This opens the ring to the cinnamate salt.[1]

  • Filtration: Filter the hot solution through Celite to remove non-acidic impurities (e.g., unreacted anilines, tars).[1]

  • Recyclization: Cool filtrate to RT. Slowly add 6M HCl with vigorous stirring.

    • Critical Step: As pH drops below 7, the ring closes (fast kinetics) and the neutral lactam precipitates.[1] Continue to pH 2.[1]

  • Isolation: Filter the white/off-white solid.[1] Wash with water.[1][3][4][5]

FAQ: Frequently Asked Questions

Q1: Will the 8-Chloro group hydrolyze to 8-Hydroxy under these conditions? A: Highly unlikely.[1] Nucleophilic Aromatic Substitution (


) at the 8-position is deactivated by the electron-rich nitrogen anion and sterically hindered by the 7-methyl group.[1] This usually requires copper catalysis (Ullmann-type conditions) or extreme temperatures (>150°C).[1]

Q2: Why is my yield low after N-alkylation in NaOH/Phase Transfer Catalysis? A: The 8-chloro substituent creates steric hindrance ("ortho effect").[1] Phase transfer conditions might be too slow, allowing competitive hydrolysis of your alkylating agent.[1] Switch to homogeneous conditions (Protocol A).

Q3: Can I use LiOH instead of NaOH? A: Yes, but lithium salts of quinolinones are often less soluble than sodium/potassium salts.[1] If you see a thick precipitate forming immediately upon base addition, switch to KOH or add a cryptand/crown ether.[1]

References

  • Synthesis and Reactivity of Quinolinones

    • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.
    • Source: Molecules (MDPI), 2000.[1]

    • URL:[Link][1]

    • Relevance: Establishes the stability of the 8-methyl/chloro core during nucleophilic substitution
  • General Hydrolysis Mechanisms

    • Title: Quinolin-2(1H)-one Synthesis via Acid-Catalyzed Cyclization.[1][6]

    • Source: ScienceDirect / Elsevier (General Reference).[1]

    • URL:[Link][1]

    • Relevance: Confirms the reversible nature of lactam ring opening/closing in acid/base.[1]

  • Compound Properties (Analogue Data)

    • Title: 8-Chloroquinolin-2(1H)-one (PubChem CID 24879483).[1][7]

    • Source: PubChem.[1][7][8]

    • URL:[Link][1]

    • Relevance: Provides structural confirmation and physical property data for the core scaffold.[1]

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 8-Chloro-7-methylquinolin-2(1H)-one Primary Application: Pharmaceutical Intermediate (Quinolinone scaffolds are precursors for antipsychotics like Brexpiprazole and cardiotonic agents). Analytical Focus: 1H NMR Spectroscopy (400/600 MHz). Differentiation: This guide distinguishes the target molecule from its regioisomers and fully aromatic quinoline precursors through specific coupling constant (


) analysis and substituent-induced chemical shift perturbations.

Structural Context & Critical Analysis

The target molecule is a carbostyril (quinolin-2-one) derivative. Unlike fully aromatic quinolines, this structure exists predominantly in the lactam form (NH/C=O) in polar aprotic solvents (DMSO-


), rather than the lactim (OH/C=N) tautomer.
Key Structural Features for NMR Detection:
  • Lactam "Cis-Alkene" System: Protons H3 and H4 form a distinct isolated spin system with a large coupling constant (

    
     Hz), characteristic of the non-aromatic double bond in the lactam ring.
    
  • Substituent Locking: The 8-Chloro and 7-Methyl substituents leave only two aromatic protons (H5 and H6) in the benzenoid ring, simplifying the spectrum to an ortho-coupled AB system.

  • Steric Crowding: The 8-Chloro substituent exerts a "peri-effect" on the NH proton and steric compression on the 7-Methyl group.

Comparative NMR Profiling

The following table contrasts the target molecule with its unsubstituted core and its fully aromatic precursor. This comparison is vital for monitoring reaction progress (aromatization vs. oxidation).

Table 1: Comparative Chemical Shift Analysis (DMSO- )
FeatureTarget: this compoundAlternative A: Quinolin-2(1H)-one (Unsubstituted)Alternative B: 8-Chloro-7-methylquinoline (Fully Aromatic)
NH (H1) ~11.0 - 11.5 ppm (Broad Singlet)~11.7 ppm (Broad Singlet)Absent (N is pyridinic)
H4 (Vinyl) ~7.90 ppm (d,

Hz)
~7.88 ppm (d,

Hz)
~8.20 ppm (d, Ar-H,

Hz)
H3 (Vinyl) ~6.55 ppm (d,

Hz)
~6.50 ppm (d,

Hz)
~7.45 ppm (dd, Ar-H)
H5 (Aryl) ~7.50 ppm (d,

Hz)
~7.60 ppm (d)~7.70 ppm (d)
H6 (Aryl) ~7.25 ppm (d,

Hz)
~7.20 ppm (t)~7.40 ppm (d)
7-Me ~2.40 ppm (s)N/A~2.55 ppm (s)
Key Distinction H3 is < 7.0 ppm (Lactam character). H5/H6 are an AB doublet pair.Complex aromatic region (H5-H8).[1]H3 is > 7.0 ppm (Aromatic).[1][2][3][4] No NH signal.

Note on Causality: The dramatic upfield shift of H3 in the target (vs. Alternative B) confirms the loss of aromaticity in the N-containing ring, validating the quinolin-2-one structure.

Detailed Spectral Assignment & Logic

A. The Lactam Region (H3 & H4)
  • Signal: Two doublets with a large coupling constant (

    
     Hz).
    
  • Logic: H4 is beta to the carbonyl, causing strong deshielding (~7.9 ppm). H3 is alpha to the carbonyl and beta to the nitrogen lone pair donation, resulting in significant shielding (~6.5 ppm).

  • Validation: If

    
     Hz or 
    
    
    
    Hz, suspect an impurity or ring-opening.
B. The Benzenoid Region (H5 & H6)
  • Signal: Two doublets (

    
     Hz).
    
  • Assignment:

    • H5: typically appears downfield of H6 due to the deshielding cone of the C4-H4 bond and the carbonyl group.

    • H6: appears upfield, ortho to the electron-donating methyl group at C7.

  • Substituent Effect: The 8-Chloro group removes the H8 signal (usually a doublet at ~7.3 ppm in the unsubstituted core) and deshields the adjacent NH.

C. The Substituents
  • 7-Methyl: Appears as a singlet ~2.4 ppm. It may show fine allylic coupling (

    
    ) to H5 or H6, often unresolved at 400 MHz, resulting in a slightly broadened singlet.
    
  • 8-Chloro: Silent in

    
    H NMR but inferred by the integration (only 2 aromatic protons, H5/H6) and the downfield shift of the NH due to inductive withdrawal and H-bond disruption.
    

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this self-validating protocol.

Objective: Obtain a spectrum with sufficient resolution to distinguish H5/H6 coupling and NH exchangeable protons.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Use DMSO-

    
      (0.6 mL).
    
    • Why? CDCl

      
       often leads to poor solubility for quinolinones and broadens the NH signal due to rapid exchange or aggregation. DMSO stabilizes the lactam form via H-bonding.
      
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis) that degrade line shape.

Step 2: Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the slow-relaxing quaternary carbons (though less critical for 1H).

  • Spectral Width: -2 to 14 ppm (Must capture the downfield NH).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The NH proton relaxes slowly; insufficient D1 will reduce its integration, leading to false stoichiometry calculations.

  • Scans (NS): 16 (Routine) or 64 (for trace impurity detection).

Step 3: Processing & Validation
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase the broad NH peak first, then the sharp methyl peak.

  • Integration Check: Calibrate the Methyl singlet to 3.00.

    • Pass Criteria: H3, H4, H5, H6 must integrate to 1.00 ± 0.05. NH should integrate to ~0.9–1.0 (variable due to water exchange).

Visualization of Signaling & Workflow

Diagram 1: Analysis Workflow

This diagram illustrates the logical flow from crude sample to structural confirmation, highlighting critical decision points.

NMR_Workflow Sample Crude Sample (8-Cl-7-Me-Quinolinone) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Acquisition 1H NMR Acquisition (Sw: -2 to 14 ppm) Solvent->Acquisition Process Processing (Ref: DMSO @ 2.50) Acquisition->Process Decision Check H3 Shift Process->Decision Lactam Shift < 7.0 ppm (Lactam Confirmed) Decision->Lactam Yes Aromatic Shift > 7.0 ppm (Aromatized Impurity) Decision->Aromatic No

Caption: Logical workflow for validating the quinolinone core structure via H3 chemical shift analysis.

Diagram 2: Spin-Spin Coupling Network

Visualizing the scalar couplings (


) essential for assigning the regiochemistry.

Coupling_Network H3 H3 (6.55 ppm) H4 H4 (7.90 ppm) H3->H4 J(cis) ~9.5 Hz H5 H5 (7.50 ppm) H6 H6 (7.25 ppm) H5->H6 J(ortho) ~8.2 Hz Me7 Me-7 (2.40 ppm) H6->Me7 J(allylic) <1 Hz (Weak) NH NH (11.2 ppm) Lactam_Ring Lactam Ring Benzene_Ring Benzenoid Ring

Caption: Scalar coupling network showing the isolated alkene system (H3-H4) and the ortho-aromatic system (H5-H6).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Al-Omar, M. A. (2010).[4] Synthesis and antimicrobial activity of new 4(3H)-quinazolinone derivatives. Molecules, 15(7), 4711-4723. Link (Provides analogous quinolinone NMR data in DMSO-d6).

  • Potewar, T. M., et al. (2008). Efficient synthesis of 2-quinolone derivatives. Tetrahedron Letters, 49(2), 248-250.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinolin-2(1H)-one. Link (Base scaffold spectral data for comparison).

Sources

A Comparative Guide to Establishing Quality Control Reference Standards for 8-Chloro-7-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of a chemical entity is the bedrock of reliable and reproducible results. 8-Chloro-7-methylquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry, is no exception.[1][2][3][4] The establishment of a robust quality control (QC) framework hinges on the availability of a well-characterized reference standard. This guide provides an in-depth comparison of analytical methodologies and a practical framework for qualifying a reference standard for this compound, ensuring its identity, purity, and strength are unequivocally established.

The Imperative of a Qualified Reference Standard

In pharmaceutical development, a reference standard is a highly purified and characterized substance against which production batches of active pharmaceutical ingredients (APIs), intermediates, or impurities are compared.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate the use of reference standards for calibrating analytical procedures.[6] An unqualified standard can lead to inaccurate dosage, incorrect impurity profiling, and ultimately, compromise the safety and efficacy of a potential therapeutic agent.

There are two main categories of reference standards:

  • Primary Reference Standard: A substance shown to be authentic and of high purity through extensive analytical testing, without comparison to another standard.[6] These are often obtained from official sources like the U.S. Pharmacopeia (USP).[7]

  • Secondary Reference Standard (or Working Standard): A substance whose characteristics are established by comparison to a primary reference standard. These are used for routine laboratory analysis.[8]

For a novel compound like this compound, a primary standard may not be commercially available from pharmacopeias. Therefore, a batch of the highest possible purity must be selected and thoroughly characterized using a battery of orthogonal analytical techniques to establish it as an in-house primary standard.

Orthogonal Analytical Methodologies: A Comparative Analysis

No single analytical technique can definitively establish the purity and structure of a compound. A multi-faceted, or orthogonal, approach is essential. Each method provides a different piece of the puzzle, and their collective data build a comprehensive and trustworthy profile of the reference standard.

The table below compares the most critical analytical techniques for the characterization of this compound.

Analytical Technique Primary Purpose for this Molecule Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment and quantification (Assay).High sensitivity for UV-active quinolinone ring; excellent for separating process impurities and degradation products; robust and reproducible quantification.[9]Co-elution of impurities with similar polarity is possible; does not provide structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Impurity identification and molecular weight confirmation.Confirms the molecular weight of the main peak; provides structural information about unknown impurities through fragmentation patterns.[10]Ionization efficiency can vary between compounds, making quantification less accurate than HPLC-UV without specific standards for each impurity.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Unambiguous structural elucidation and confirmation of identity.Provides a unique "fingerprint" of the molecule's structure, confirming atom connectivity and the position of substituents (chloro and methyl groups).[11][12] ¹H NMR can also be used for quantitative purity assessment (qNMR).Relatively low sensitivity compared to HPLC; may not detect trace-level impurities unless they have unique, non-overlapping signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.Confirms the presence of key functional groups (e.g., C=O stretch of the quinolinone, C-Cl stretch, aromatic C-H).Provides limited information on the overall molecular structure and is not suitable for quantifying impurities.
Elemental Analysis (CHN) Confirmation of elemental composition.Verifies the percentage of Carbon, Hydrogen, and Nitrogen, confirming the empirical formula (C₁₀H₈ClNO).Does not provide information on isomeric purity; requires a highly purified sample for accurate results.
Workflow for Qualifying a Secondary Reference Standard

Establishing a secondary, or working, reference standard is a common and critical task. This involves qualifying a new batch of material against an established primary standard. The following workflow illustrates the necessary steps to ensure the new standard is fit for purpose.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Assay Determination cluster_2 Phase 3: Final Qualification & Documentation A Receive Candidate Batch of This compound B Perform ¹H and ¹³C NMR Spectroscopy A->B Identity C Perform Mass Spectrometry A->C MW D Structural Confirmation Check B->D C->D E Develop & Validate HPLC-UV Method D->E If Structure Confirmed F Comparative HPLC Analysis vs. Primary Reference Standard G Calculate Purity (Area %) and Assay (vs. Primary Std.) H Perform Residual Solvents (GC) & Water Content (Karl Fischer) G->H If Purity/Assay Meets Spec. I Compile Certificate of Analysis (CofA) H->I J Assign Retest Date based on Stability Data I->J K Release as Qualified Secondary Reference Standard J->K

Caption: Workflow for the qualification of a secondary reference standard.

Recommended Experimental Protocol: HPLC Purity Method

High-Performance Liquid Chromatography is the cornerstone of purity assessment for aromatic compounds like quinolinones.[13] The following protocol is a robust starting point for evaluating the purity of this compound.

Objective: To separate and quantify impurities related to this compound using a gradient reverse-phase HPLC method with UV detection.

Causality Behind Choices:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient allows for the elution of compounds across a range of polarities. Phosphoric acid is added to the aqueous phase to protonate the nitrogen in the quinolinone ring, which significantly improves peak shape and prevents tailing by minimizing interactions with residual silanols on the silica support.[14]

  • Gradient Elution: A gradient is preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main peak within a reasonable run time.

  • Detection Wavelength: A wavelength of 250 nm is selected as a starting point, as quinoline ring systems typically exhibit strong absorbance in this region of the UV spectrum.

Methodology:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Phosphoric Acid (H₃PO₄), ~85%

    • Reference Standard of this compound

    • Test sample of this compound

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a 1:1 mixture of Acetonitrile and Water to a final volume of 100 mL to achieve a concentration of 0.1 mg/mL.

    • Test Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This protocol serves as a self-validating system. System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) must be established and met before analyzing any samples to ensure the system is performing correctly.

Impurity Profiling: Anticipating and Controlling Contaminants

A comprehensive quality control strategy must consider potential impurities arising from the synthesis process or degradation. Common synthetic routes to quinolinones, such as the Gould-Jacobs reaction, can introduce specific impurities.[15]

Logical Relationship of Impurities and Control:

G cluster_synthesis Synthesis & Degradation cluster_impurities Potential Impurities cluster_controls Analytical Controls Syn Synthesis of This compound I1 Unreacted Starting Materials Syn->I1 I2 Isomeric Impurities (e.g., 6-Chloro-7-methyl) Syn->I2 I3 Process-Related By-products Syn->I3 Deg Degradation (e.g., light, heat, oxidation) I4 Degradation Products Deg->I4 C1 HPLC (Purity) I1->C1 Detect & Quantify C2 LC-MS (Identification) I2->C2 Identify Structure C3 NMR (Structure) I2->C3 Confirm Isomer I3->C1 Detect & Quantify I4->C1 Detect & Quantify I4->C2 Identify Structure

Caption: Relationship between synthesis, potential impurities, and analytical controls.

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, or by-products from side reactions. For instance, if synthesized from a substituted aniline, regioisomers (e.g., 6-Chloro-7-methylquinolin-2(1H)-one) could be present.

  • Degradation Products: Quinoline structures can be susceptible to oxidation or photolytic degradation. Forced degradation studies (exposing the compound to stress conditions like acid, base, heat, light, and oxidation) are crucial for identifying potential degradants that might form during storage.

Both HPLC and LC-MS are indispensable tools for this purpose. HPLC provides the quantitative data on known and unknown impurities, while LC-MS is used to elucidate the structures of these unknowns, which can then be synthesized and used as specific impurity reference standards.

References

  • Pharmaceutical Reference Standards Overview. (n.d.). Scribd. Retrieved February 25, 2026, from [Link][8]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington Repository. Retrieved February 25, 2026, from [Link][16]

  • Reference Standards in the Pharmaceutical Industry. (2024, January 29). MRIGlobal. Retrieved February 25, 2026, from [Link][5]

  • Claret, P. A., & Osborne, A. G. (n.d.). NMR spectral studies of some quinolone derivatives. ORGANIC MAGNETIC RESONANCE, VOL. 8, 147-151 (1976). Retrieved February 25, 2026, from [Link][17]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved February 25, 2026, from [Link][12]

  • Moniri, M., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved February 25, 2026, from [Link]

  • Zhang, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. Retrieved February 25, 2026, from [Link][10]

  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved February 25, 2026, from [Link][14]

  • Kaczor, A. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved February 25, 2026, from [Link][15]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved February 25, 2026, from [Link][1]

  • Al-Ostath, A., et al. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Bentham Science. Retrieved February 25, 2026, from [Link][2]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. Retrieved February 25, 2026, from [Link][3]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved February 25, 2026, from [Link][4]

  • Clioquinol Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 25, 2026, from [Link][13]

  • Kumar, A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved February 25, 2026, from [Link][9]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.